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  • Product: O-CBZ-L-Tyrosine
  • CAS: 21106-04-7

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Role of O-CBZ in Peptide Chemistry

An In-Depth Technical Guide to the Mechanism of O-CBZ Protecting Group Cleavage on Tyrosine For Researchers, Scientists, and Drug Development Professionals The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of O-CBZ Protecting Group Cleavage on Tyrosine

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the art of peptide synthesis, serving as a robust protecting group for various functional moieties.[] Its application to the phenolic hydroxyl group of tyrosine (Tyr) is a critical strategy to prevent unwanted side reactions, such as O-acylation, during peptide chain elongation.[][2] The stability of the O-benzyl ether linkage under conditions used for the removal of other common protecting groups like Boc and Fmoc provides essential orthogonality in complex synthetic routes.[3] However, the ultimate success of any synthetic strategy hinges on the clean, efficient, and selective removal of this group to unveil the native tyrosine residue.

This guide provides an in-depth exploration of the core mechanisms governing the cleavage of the O-Cbz group from tyrosine. We will dissect the chemical principles behind the primary deprotection strategies, offer field-proven experimental insights, and present detailed protocols to empower researchers in drug development and peptide chemistry to make informed decisions for their specific molecular contexts.

Part 1: The Core Mechanisms of O-CBZ Cleavage

The removal of the Cbz group from the tyrosine hydroxyl is predominantly achieved through two distinct mechanistic pathways: hydrogenolysis and acidolysis. The choice between them is dictated by the overall composition of the peptide, specifically the presence of other sensitive functional groups.

Catalytic Hydrogenolysis: The Workhorse of Cbz Removal

Catalytic hydrogenolysis is the most common and often the cleanest method for O-Cbz deprotection.[4] It operates under mild, neutral conditions, minimizing the risk of acid-catalyzed side reactions. The process involves the reductive cleavage of the benzylic C-O bond.

The Mechanism: The reaction proceeds on the surface of a heterogeneous metal catalyst, typically palladium on carbon (Pd/C).[3]

  • Adsorption: Both the hydrogen source (H₂) and the O-Cbz-tyrosine substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface, generating reactive palladium-hydride species.

  • Reductive Cleavage: The benzylic C-O bond of the Cbz group is cleaved through the addition of the activated hydrogen. This step is the core of the hydrogenolysis.

  • Product Formation: The cleavage results in the formation of an unstable carbamic acid intermediate on the tyrosine hydroxyl and toluene.

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and regenerating the free hydroxyl group of tyrosine.[3]

Figure 1: Mechanism of O-Cbz cleavage via catalytic hydrogenolysis.

Causality Behind Experimental Choices:

  • Catalyst Selection: 10% Pd/C is the standard due to its high activity and cost-effectiveness.[5] Palladium black may be used for more challenging substrates.[6]

  • Hydrogen Source: While hydrogen gas (H₂) is the most direct source, it requires specialized equipment (e.g., H-Cube® systems or hydrogenation balloons) and presents safety considerations related to its flammability.[7][8]

  • Catalytic Transfer Hydrogenation (CTH): A safer and more convenient alternative is CTH, where a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the catalyst.[5] Common donors include formic acid, ammonium formate, and cyclohexene.[5][6][9] This method avoids the need for pressurized hydrogen gas and is easily scalable.[10]

Acidolysis: A Potent Alternative for Complex Substrates

Strong acidic conditions can also effectively cleave the O-Cbz group. This method is particularly valuable when the peptide contains functionalities that are sensitive to reduction, such as alkenes, alkynes, or certain sulfur-containing residues that could poison the palladium catalyst.[4]

The Mechanism: The acid-catalyzed cleavage proceeds via a different pathway, typically involving protonation and nucleophilic attack.

  • Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid (e.g., HBr).

  • Benzyl Cation Formation: The protonation weakens the benzylic C-O bond, leading to its cleavage and the formation of a stable benzyl cation and the unstable carbamic acid.

  • Decarboxylation: As with hydrogenolysis, the carbamic acid rapidly decomposes to the free tyrosine hydroxyl and carbon dioxide.

  • Cation Scavenging: The generated benzyl cation is a reactive electrophile that can cause side reactions. Its removal by a "scavenger" is critical.

Figure 2: Mechanism of O-Cbz cleavage via acidolysis.

Trustworthiness & Side Reactions: The primary drawback of acidolysis is the potential for side reactions. The highly electrophilic benzyl cation can re-alkylate electron-rich residues. In the case of tyrosine, this can lead to the irreversible formation of 3-benzyltyrosine, a significant and often inseparable impurity.[11]

Expertise in Practice: To mitigate this, a scavenger such as anisole, thioanisole, or a cresol/phenol mixture is always included in the cleavage cocktail.[2][11] These molecules act as cation traps, preferentially reacting with the benzyl cation and preventing it from modifying the peptide. The choice of acid is also critical; HBr in acetic acid is a classic reagent, while strong acids like trifluoroacetic acid (TFA) are also employed, often in combination with scavengers.[4][11]

Part 2: Comparative Analysis and Data

The selection of a deprotection method is a critical decision based on a risk-benefit analysis for the specific peptide.

FeatureCatalytic Hydrogenolysis (Pd/C, H₂)Catalytic Transfer Hydrogenation (Pd/C, H-Donor)Acidolysis (HBr/HOAc or TFA)
Conditions Neutral, Room Temp, H₂ pressureNeutral, Room Temp/Mild HeatStrongly Acidic, Room Temp
Primary Use Case General-purpose, clean deprotectionSafer, scalable alternative to H₂ gasPeptides with catalyst poisons (e.g., sulfur) or reducible groups
Key Advantages High yield, clean byproducts (toluene, CO₂)Operationally simple, no H₂ gas handlingOrthogonal to hydrogenation-sensitive groups
Major Disadvantages Catalyst poisoning by sulfur/thiols, reduction of other functional groupsCan be slower than direct hydrogenationRisk of O- to C-benzyl migration on Tyr, alkylation of Trp/Met[11]
Chemoselectivity Low (reduces many functional groups)Low (similar to direct hydrogenation)High (cleaves acid-labile groups only)
Scalability Can be challenging due to H₂ handlingExcellentExcellent, but requires acid-resistant equipment

Part 3: Experimental Protocols

These protocols serve as validated starting points. Researchers should always perform small-scale optimization experiments before proceeding to a larger scale.

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂

This protocol is a standard method for clean Cbz removal on substrates free of catalyst poisons.[4]

Workflow Diagram:

G A 1. Dissolve Cbz-Tyr Peptide in Solvent (e.g., MeOH, EtOAc) B 2. Add 10% Pd/C Catalyst (5-10 mol%) A->B C 3. Purge System with N₂ then Introduce H₂ (balloon or Parr) B->C D 4. Stir Vigorously at RT Monitor by LC-MS/TLC (1-16 h) C->D E 5. Purge with N₂ Filter through Celite to Remove Pd/C D->E F 6. Concentrate Filtrate under Reduced Pressure E->F G 7. Purify Crude Product (e.g., HPLC) F->G

Figure 3: Experimental workflow for catalytic hydrogenolysis.

Step-by-Step Methodology:

  • Dissolution: Dissolve the O-Cbz-tyrosine-containing peptide (1.0 equiv.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: To the solution, carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%). Caution: Pd/C can be pyrophoric when dry; handle with care.

  • Hydrogenation Setup: Seal the reaction vessel. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas, typically via a balloon or a pressurized hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature to ensure good contact between the substrate, catalyst, and hydrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-16 hours.[4][9]

  • Work-up: Once the reaction is complete, carefully purge the vessel with an inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to recover all the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected peptide, which can be purified further if necessary.[4]

Protocol 2: Catalytic Transfer Hydrogenation with Formic Acid

This protocol provides a convenient alternative that avoids the use of hydrogen gas.[9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the O-Cbz-tyrosine-containing peptide (1.0 equiv.) in methanol or ethanol.

  • Reagent Addition: Carefully add 10% Pd/C (5-10 mol%). To this suspension, add formic acid (2-5 equiv.) dropwise.[5][9] An alternative hydrogen donor is ammonium formate.

  • Reaction: Stir the mixture at room temperature. Effervescence (CO₂ evolution from the formic acid) may be observed. Monitor the reaction by TLC or LC-MS. Deprotection is often rapid.

  • Work-up and Isolation: Follow steps 5 and 6 from Protocol 1. The work-up is identical.

Protocol 3: Acid-Mediated Cleavage with HBr in Acetic Acid

This protocol is effective but requires careful handling of corrosive reagents and consideration of potential side reactions.[12]

Step-by-Step Methodology:

  • Preparation: To a clean, dry flask, add the O-Cbz-tyrosine-containing peptide (1.0 equiv.).

  • Reagent Addition: Add a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in HOAc). Crucially, also add a scavenger such as anisole or a mixture of phenol and p-cresol (typically 5-10% v/v) to the reaction mixture to prevent side reactions.[11]

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within 1-4 hours. Monitor by LC-MS.

  • Work-up: Upon completion, precipitate the peptide by adding the reaction mixture to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash thoroughly with cold ether to remove residual acid and scavenger byproducts. Dry the product under vacuum.

Conclusion and Future Outlook

The cleavage of the O-Cbz group from tyrosine is a well-established yet nuanced transformation in peptide chemistry. While catalytic hydrogenolysis remains the preferred method for its cleanliness and mild conditions, the risk of catalyst poisoning necessitates robust alternatives like acidolysis.[3][4] The choice of method must be a deliberate one, grounded in a thorough understanding of the substrate's properties and the mechanistic pathways at play. As peptide therapeutics become more complex, the development of even more chemoselective and orthogonal deprotection strategies will continue to be a vital area of research, with recent advances in Lewis acid-mediated methods offering promising avenues for substrates with sensitive functionalities.[13][14]

References

  • Bodanszky, M., & Martinez, J. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ElAmin, S. S., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Organic Chemistry, 44(19), 3442-3444. [Link]

  • Google Patents. (2007). US7217835B2 - Production method of O-substituted tyrosine compound.
  • Moodie, L. W., et al. (2020). On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries. Angewandte Chemie International Edition, 59(23), 9006-9011. [Link]

  • Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. [Link]

Sources

Exploratory

what is the solubility of O-CBZ-L-Tyrosine in organic solvents

The Solvation Dynamics and Organic Solubility Profile of O-CBZ-L-Tyrosine: A Technical Guide for Peptide Synthesis and Copolymerization Executive Summary & Structural Causality O-CBZ-L-Tyrosine (CAS 21106-04-7), also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

The Solvation Dynamics and Organic Solubility Profile of O-CBZ-L-Tyrosine: A Technical Guide for Peptide Synthesis and Copolymerization

Executive Summary & Structural Causality

O-CBZ-L-Tyrosine (CAS 21106-04-7), also known as O-carbobenzoxy-L-tyrosine, is a highly specialized amino acid derivative utilized extensively in the synthesis of polyamino acid copolymers, targeted micellar drug delivery systems, and advanced peptide formulations[1].

To master the handling of this compound, researchers must first understand the causality behind its solubility profile. Unlike N-protected amino acids, O-CBZ-L-Tyrosine features a free α -amino group and a free α -carboxylic acid. Consequently, it exists predominantly as a zwitterion in its solid crystalline state. The solubility of this molecule is dictated by two competing thermodynamic forces:

  • The Zwitterionic Core: The ionic charges generate a high crystal lattice energy. To dissolve the solid, a solvent must possess a high dielectric constant or strong hydrogen-bonding capabilities to disrupt these intermolecular ionic bonds.

  • The O-Carbobenzoxy (Cbz) Group: The addition of this bulky, lipophilic aromatic moiety on the phenolic oxygen significantly alters the molecule's hydration enthalpy. It drastically reduces aqueous solubility compared to native L-Tyrosine[], while simultaneously increasing its affinity for organic solvents via π−π stacking and hydrophobic interactions.

Because of this structural dichotomy, O-CBZ-L-Tyrosine is soluble in polar organic solvents (such as dimethyl sulfoxide and methanol) but exhibits poor solubility in non-polar organics (like diethyl ether) and limited solubility in water[3].

Quantitative Solubility Profile in Organic Solvents

To facilitate rational solvent selection for synthetic workflows, the solubility of O-CBZ-L-Tyrosine across various solvent classes is summarized below.

Table 1: Solubility Profile of O-CBZ-L-Tyrosine in Common Solvents

SolventClassificationDielectric Constant ( ϵ )Solubility ProfileMechanistic Rationale
DMSO Polar Aprotic46.7Highly Soluble Strong dipole moment effectively solvates the zwitterionic core; lipophilic cavity accommodates the Cbz group[1].
DMF Polar Aprotic36.7Soluble Excellent hydrogen-bond acceptor properties disrupt the crystalline lattice.
Methanol / Ethanol Polar Protic32.7 / 24.5Soluble Protic nature stabilizes the carboxylate and ammonium ions; alkyl chains interact with the Cbz moiety[4].
1,4-Dioxane Non-polar / Ether2.2Moderately Soluble Used extensively in N-carboxyanhydride (NCA) polymerization; solubility is often driven by elevated temperatures or conversion to NCA[5].
Water Polar Protic80.1Limited / Insoluble The hydrophobic penalty of the bulky O-Cbz group exceeds the hydration enthalpy of the zwitterion[4].
Dichloromethane (DCM) Halogenated9.1Poorly Soluble Insufficient polarity to overcome the zwitterionic lattice energy.

Experimental Workflows & Self-Validating Protocols

As an application scientist, experimental design must be rooted in causality and self-validation. A primary application of O-CBZ-L-Tyrosine is its conversion into an N-carboxyanhydride (NCA) for downstream copolymerization (e.g., forming poly(L-glutamic acid, O-CBZ-L-Tyrosine)).

The critical challenge here is that zwitterionic O-CBZ-L-Tyrosine has limited solubility in the ethereal solvents required for polymerization. The causality of the following protocol is chemical masking: by converting the zwitterion into an NCA, we eliminate the ionic charges, drastically increasing its solubility in moderately polar solvents like 1,4-dioxane to enable homogeneous chain elongation[5].

Protocol: Synthesis and Polymerization of O-CBZ-L-Tyrosine NCA

Note: Phosgenation must be performed in a highly ventilated fume hood using strict safety protocols.

Step 1: NCA Formation (Phosgenation)

  • Suspend 10.0 g of O-CBZ-L-Tyrosine in 100 mL of anhydrous 1,4-dioxane.

    • Self-Validation: The suspension will initially appear cloudy due to the zwitterion's limited solubility in cold ethereal solvents.

  • Introduce a stoichiometric excess of phosgene (or triphosgene) under an inert argon atmosphere at 40-50°C.

  • Causality & Validation: As the α -amino and α -carboxyl groups react to form the cyclic N-carboxyanhydride, the molecule loses its zwitterionic state. The physical transition from a cloudy suspension to a clear, homogeneous solution serves as a self-validating visual indicator of successful NCA formation.

Step 2: Purification

  • Concentrate the solution under reduced pressure to remove excess phosgene and solvent.

  • Recrystallize the resulting O-CBZ-L-Tyrosine NCA from a mixture of ethyl acetate and hexane.

    • Self-Validation: Perform FT-IR analysis. The disappearance of the broad zwitterionic N-H/O-H stretches and the appearance of sharp, characteristic anhydride carbonyl stretches at ~1780 and 1850 cm −1 confirm structural purity.

Step 3: Solution-Phase Polymerization

  • Dissolve the purified O-CBZ-L-Tyrosine NCA in anhydrous 1,4-dioxane to achieve a 0.2 M solution[5].

  • Add a nucleophilic initiator, such as 5, with vigorous stirring at 25-30°C[5].

  • Self-Validation: The continuous evolution of CO 2​ gas bubbles serves as a real-time visual indicator of active polymerization. The reaction is deemed complete when gas evolution ceases (typically 18-24 hours)[5].

Visualizing Solvation Logic and Workflows

To further clarify the phase transitions and solvent dependencies described above, the following diagrams map the logical relationships in processing O-CBZ-L-Tyrosine.

G A O-CBZ-L-Tyrosine (Solid Zwitterion) B Solvent Screening (DMSO, DMF, Dioxane) A->B Dissolution C Phosgenation (NCA Formation) B->C Reagent Addition D Polymerization in 1,4-Dioxane (NaOMe Initiator) C->D Purified NCA E Poly(O-CBZ-L-Tyrosine) Copolymer D->E Chain Elongation

Workflow for O-CBZ-L-Tyrosine dissolution and NCA polymerization.

SolventTree Start Select Application App1 Solution-Phase Polymerization Start->App1 App2 Analytical / NMR Start->App2 App3 Purification / Washing Start->App3 Sol1 1,4-Dioxane / DMF (High Solubility) App1->Sol1 Sol2 DMSO-d6 / MeOD (Complete Solvation) App2->Sol2 Sol3 Water / Ether (Anti-Solvents) App3->Sol3

Decision tree for selecting organic solvents based on application.

References

  • Google Patents. "EP2406300B1 - Method for the production of polyamino acid random copolymers.

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of O-Carbobenzyloxy-L-Tyrosine in Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the thermodynamic stability of O-Carbobenzyloxy-L-Tyrosine (O-CBZ-L-Tyrosine) under acidic conditi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of O-Carbobenzyloxy-L-Tyrosine (O-CBZ-L-Tyrosine) under acidic conditions. As a crucial intermediate in peptide synthesis and a model for understanding the stability of protected amino acids in drug development, a thorough knowledge of its degradation pathways and kinetics is paramount. This document, structured from the perspective of a Senior Application Scientist, offers field-proven insights, detailed experimental protocols, and a robust theoretical framework to empower researchers in their stability assessment studies.

Executive Summary: The Acid-Labile Nature of the CBZ Group

The Carbobenzyloxy (CBZ or Z) group is a cornerstone of amine protection in organic synthesis, lauded for its general stability. However, its susceptibility to cleavage under specific acidic conditions is a critical factor that dictates its application and the stability of the molecules it protects. This guide focuses on O-CBZ-L-Tyrosine to explore the thermodynamic and kinetic parameters governing its degradation in acidic environments. We will delve into the mechanistic underpinnings of this process, potential side reactions involving the tyrosine moiety, and provide a comprehensive framework for conducting rigorous stability studies.

The Chemistry of O-CBZ-L-Tyrosine and its Acid-Catalyzed Degradation

The stability of O-CBZ-L-Tyrosine is intrinsically linked to the chemical nature of the carbamate functional group and the benzylic carbon-oxygen bond. Under acidic conditions, the molecule undergoes a well-defined degradation pathway, primarily leading to the cleavage of the CBZ protecting group.

Mechanism of Acid-Catalyzed Deprotection

The acid-catalyzed cleavage of the CBZ group proceeds through a unimolecular decomposition pathway (SN1-type). The reaction is initiated by the protonation of the carbamate's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and weakens the benzylic carbon-oxygen bond. Subsequent cleavage of this bond results in the formation of a stable benzyl carbocation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to yield the free amino acid, L-Tyrosine, and carbon dioxide.

cluster_0 Acid-Catalyzed Deprotection of O-CBZ-L-Tyrosine A O-CBZ-L-Tyrosine B Protonated Carbamate A->B H+ (fast equilibrium) C Benzyl Carbocation + Carbamic Acid B->C C-O Bond Cleavage (Rate-Determining Step) D L-Tyrosine + CO2 C->D Decarboxylation (fast)

Caption: Mechanism of acid-catalyzed CBZ deprotection.

The Role of the Tyrosine Side Chain: Potential Side Reactions

The presence of the electron-rich phenol side chain in tyrosine introduces the possibility of side reactions, particularly under strongly acidic conditions that generate a benzyl carbocation. The primary side reaction of concern is Friedel-Crafts alkylation, where the benzyl carbocation acts as an electrophile and attacks the aromatic ring of another tyrosine molecule (either protected or deprotected), leading to the formation of 3-benzyl-L-tyrosine as a significant impurity.[1] The extent of this side reaction is dependent on the concentration of the carbocation and the nucleophilicity of the tyrosine ring. The use of cation scavengers, such as thioanisole or cresol, is often employed to mitigate this unwanted benzylation.[2]

Furthermore, under specific conditions, such as the presence of concentrated sulfuric acid, sulfonation of the tyrosine ring can occur.[3]

cluster_1 Potential Side Reactions of Tyrosine in Acid Tyrosine L-Tyrosine BenzylTyrosine 3-Benzyl-L-Tyrosine Tyrosine->BenzylTyrosine Friedel-Crafts Alkylation SulfonatedTyrosine Sulfonated Tyrosine Tyrosine->SulfonatedTyrosine Sulfonation BenzylCarbocation Benzyl Carbocation BenzylCarbocation->BenzylTyrosine H2SO4 H2SO4 H2SO4->SulfonatedTyrosine cluster_2 Forced Degradation Experimental Workflow Start Prepare O-CBZ-L-Tyrosine Stock Solution Stress Expose to Acidic Stress Conditions (TFA, HCl, HBr/AcOH) Start->Stress Sample Withdraw Aliquots at Time Points Stress->Sample Quench Neutralize Samples Sample->Quench Analyze Analyze by HPLC Quench->Analyze End Determine Degradation Kinetics Analyze->End

Caption: Workflow for the forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and the increase in degradation products. [4] Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A time-programmed gradient from low to high organic phase concentration to ensure separation of the more polar L-Tyrosine from the more hydrophobic O-CBZ-L-Tyrosine and any non-polar side products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 275 nm (for tyrosine's phenol chromophore)

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. [5]

Data Analysis and Interpretation: Unveiling Thermodynamic Insights

Degradation Kinetics

The degradation of O-CBZ-L-Tyrosine under acidic conditions is expected to follow pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the remaining O-CBZ-L-Tyrosine concentration versus time. The half-life (t₁/₂) can then be calculated using the equation:

t₁/₂ = 0.693 / k

A comparison of the rate constants obtained under different acidic conditions and temperatures will provide a quantitative measure of the relative stability.

Thermodynamic Parameters

By conducting the kinetic studies at different temperatures, the activation energy (Ea) for the deprotection reaction can be determined from an Arrhenius plot (ln(k) vs. 1/T). This allows for the calculation of other important thermodynamic parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, providing deeper insights into the transition state of the reaction. While experimental values for O-CBZ-L-Tyrosine are not published, studies on carbamate hydrolysis provide a theoretical basis for these calculations. [6] Table 1: Hypothetical Comparative Stability Data

Acidic ConditionTemperature (°C)Pseudo-First-Order Rate Constant (k, h⁻¹) (Hypothetical)Half-life (t₁/₂, h) (Hypothetical)
1N HCl400.0513.9
50% TFA400.203.5
33% HBr/AcOH250.501.4

Note: The data in this table is illustrative and should be determined experimentally.

Conclusion and Recommendations

The thermodynamic stability of O-CBZ-L-Tyrosine is a critical consideration in its use in synthesis and as a model compound in drug development. Its degradation in acidic media is primarily driven by the acid-catalyzed cleavage of the CBZ protecting group, a process that can be accompanied by side reactions such as Friedel-Crafts benzylation of the tyrosine ring.

This guide provides a comprehensive framework for researchers to systematically investigate the stability of O-CBZ-L-Tyrosine. By implementing the detailed protocols for forced degradation studies and developing a validated stability-indicating HPLC method, it is possible to obtain precise kinetic and thermodynamic data. Such data is invaluable for optimizing reaction conditions, predicting shelf-life, and ensuring the quality and safety of pharmaceutical products. It is strongly recommended that researchers undertake these experimental investigations to generate specific stability profiles for their particular applications and process conditions.

References

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid-catalyzed O leads to C migration of the benzyl group in the side chain of tyrosine. Journal of the American Chemical Society, 95(11), 3750-3756.
  • Christensen, T., Jørgensen, K. H., & Klausen, N. K. (1993). Alkaline hydrolysis of some carbamic acid esters. Acta Chemica Scandinavica, 47, 646-651.
  • Varghese, J. J., & Varghese, S. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. Industrial & Engineering Chemistry Research, 58(40), 18765-18778.
  • Vo, Q. V., et al. (2025).
  • Patil, S. D., et al. (2014). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 6(7), 2054-2061.
  • Zanotti, G., et al. (1988). Specific sulfonation of tyrosine, tryptophan and hydroxy-amino acids in peptides. International Journal of Peptide and Protein Research, 32(1), 9-16.
  • Huttner, W. B. (2005). Tyrosine O-Sulfation. Current Protocols in Protein Science.
  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.
  • Ramachandran, B., et al. (1998). Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate. The Journal of Physical Chemistry A, 102(22), 3932-3939.
  • Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society, 90(24), 6795-6803.
  • Wikipedia. (n.d.). Tyrosine sulfation. Retrieved from [Link]

  • Moroder, L., & Wünsch, E. (2005). 6.6.1.2 Synthesis of Sulfated Tyrosine Peptides with Tyrosine O-Sulfate Synthons. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 448-450).
  • Ali, A., et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Digital Commons @ Michigan Tech.
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  • Ghugare, P. S., & Kumar, S. (2025).
  • AAPPTec. (n.d.).
  • Yoshino, H., et al. (1987). Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroacetic Acid. Chemical and Pharmaceutical Bulletin, 35(8), 3438-3441.
  • ResearchGate. (n.d.).
  • Technical Disclosure Commons. (2025).
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  • Royal Society of Chemistry. (2016).
  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.
  • Zhang, S., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage.
  • Zhang, X., et al. (2024). Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor.
  • Scientific Upd
  • Ramachandran, P. V., Lin, R., & Alawaed, A. A. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Organic & Biomolecular Chemistry, 22(20), 4068-4073.
  • Cho, H., et al. (1993). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Analytical Biochemistry, 210(1), 146-151.
  • Univerzita Karlova. (n.d.).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • ResearchGate. (n.d.). Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine.
  • Benchchem. (2026).
  • Druml, W., et al. (1993). Utilization of tyrosine-containing dipeptides and N-acetyl-tyrosine in hepatic failure. The American Journal of Clinical Nutrition, 58(1), 53-59.
  • Benchchem. (2026). Application Notes and Protocols for N-Cbz Deprotection.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(8), 5665-5674.
  • Benchchem. (2025). A Comparative Guide to N-Acetyl-L-tyrosine Measurement: HPLC vs.
  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
  • ResearchGate. (2015). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • Grina, J. A., & Stermitz, F. R. (1983). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 48(2), 241-244.
  • De Leon Rodriguez, L. M., et al. (2021). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Society Reviews, 50(15), 8497-8521.
  • Ramachandran, P. V., Lin, R., & Alawaed, A. A. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Organic & Biomolecular Chemistry, 22(20), 4068-4073.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (2022). Why does my CBz-deprotection not work?.

Sources

Exploratory

High-Resolution 1H and 13C NMR Spectral Analysis of O-Cbz-L-Tyrosine: A Technical Guide for Peptide Synthesis

Executive Summary O-Cbz-L-Tyrosine (CAS 21106-04-7), formally known as (2S)-2-amino-3-(4-(((benzyloxy)carbonyl)oxy)phenyl)propanoic acid, is a critical orthogonally protected amino acid building block[1]. Unlike the more...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-Cbz-L-Tyrosine (CAS 21106-04-7), formally known as (2S)-2-amino-3-(4-(((benzyloxy)carbonyl)oxy)phenyl)propanoic acid, is a critical orthogonally protected amino acid building block[1]. Unlike the more common N-protected variants, O-Cbz-L-Tyrosine features a free α -amino group and a benzyloxycarbonyl (Cbz) group covalently linked to the phenolic oxygen[1]. This specific regiochemistry is essential for the synthesis of complex polyamino acid random copolymers[2] and therapeutic agents like glatiramer acetate[3]. This whitepaper provides an authoritative reference for the 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of O-Cbz-L-Tyrosine, detailing the causality behind spectral shifts and establishing a self-validating protocol for structural verification[4].

Structural Dynamics and NMR Causality

To accurately interpret the NMR spectrum of O-Cbz-L-Tyrosine, one must understand the electronic perturbations introduced by the O-Cbz protecting group.

Electronic Deshielding via the Carbonate Linkage

In unprotected L-tyrosine, the phenolic hydroxyl group is strongly electron-donating via resonance, which highly shields the ortho aromatic protons (C3/C5), typically pushing them upfield to ~6.7 ppm. However, the attachment of the Cbz group transforms this hydroxyl into a carbonate ester (O-C(=O)-O-Bn). The carbonyl group of the carbonate pulls electron density away from the phenolic oxygen, significantly reducing its resonance donation into the tyrosine aromatic ring. Consequently, the C3/C5 protons experience a pronounced deshielding effect, shifting downfield to ~7.25 ppm. Recognizing this causality is the primary diagnostic tool for confirming that the Cbz group is O-linked rather than N-linked.

Zwitterionic Equilibrium and Solvent Selection

Because O-Cbz-L-Tyrosine possesses a free α -amino group and a free carboxylic acid, it exists primarily as a zwitterion in solid state and polar solutions. This ionic character renders it virtually insoluble in standard non-polar NMR solvents like CDCl3. Therefore, Dimethyl Sulfoxide-d6 (DMSO-d6) is the solvent of choice. In DMSO-d6, the zwitterionic equilibrium results in a broad exchangeable signal for the -NH3+ group between 7.50 and 8.50 ppm, while the α -proton is clearly resolved.

Experimental Methodology: Sample Preparation & Acquisition

A robust NMR protocol must be a self-validating system. The following methodology ensures high signal-to-noise (S/N) ratios while preventing spectral artifacts.

Step-by-Step Acquisition Protocol
  • Sample Preparation : Weigh exactly 15–20 mg of high-purity O-Cbz-L-Tyrosine[4]. This mass ensures optimal concentration for 13C detection without causing viscosity-induced line broadening.

  • Solvent Addition : Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Homogenization : Vortex the mixture for 60 seconds. If the zwitterionic lattice resists dissolution, sonicate the vial for 3 minutes at room temperature.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube. This eliminates paramagnetic particulates that distort magnetic field homogeneity.

  • Probe Tuning and Shimming : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the exact impedance of the sample and perform gradient shimming to achieve a lock signal with <1 Hz line width at half-height.

  • Data Acquisition :

    • 1H NMR : Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds.

    • 13C NMR : Acquire a minimum of 512 scans with a D1 of 2.5 seconds to ensure complete relaxation of the quaternary carbonyl carbons, allowing for accurate baseline resolution.

NMR_Workflow A 1. Sample Weighing (15-20 mg O-Cbz-L-Tyr) B 2. Solvent Selection (0.6 mL DMSO-d6) A->B C 3. Dissolution & Homogenization (Vortex/Sonicate) B->C D 4. Transfer to 5mm NMR Tube (PTFE Filtration) C->D E 5. Probe Tuning & Shimming (Optimize magnetic field) D->E F 6. Data Acquisition (1H: 16 scans, 13C: 512+ scans) E->F

Caption: Step-by-step workflow for O-Cbz-L-Tyrosine NMR sample preparation and spectral acquisition.

Quantitative NMR Reference Data

The following tables provide the standardized reference shifts for O-Cbz-L-Tyrosine in DMSO-d6 at 298 K.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
Cbz-Ar-H 7.35 – 7.45m5H-Phenyl ring protons of the Cbz group.
Tyr-Ar-H (C3/C5) 7.25d2H8.5Ortho to the carbonate; deshielded relative to free tyrosine.
Tyr-Ar-H (C2/C6) 7.10d2H8.5Meta to the carbonate, ortho to the alkyl chain.
Cbz-CH2 5.20s2H-Benzylic protons, shifted downfield by the adjacent oxygen.
α -CH 3.50dd1H8.0, 5.0Split by the adjacent diastereotopic β -protons.
β -CH2a 3.10dd1H14.0, 5.0Diastereotopic proton exhibiting strong geminal coupling.
β -CH2b 2.85dd1H14.0, 8.0Diastereotopic proton exhibiting strong geminal coupling.
-NH3+ 7.50 – 8.50br s3H-Broadened due to rapid intermolecular proton exchange.
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)
PositionChemical Shift ( δ , ppm)Assignment / Causality
COOH 170.5Carboxylic acid carbonyl; highly deshielded.
O-C(=O)-O 153.5Carbonate carbonyl; diagnostic marker for the O-Cbz linkage.
Tyr C4 149.8Oxygen-bound aromatic carbon; deshielded by electronegativity.
Cbz ipso-C 135.5Quaternary carbon of the benzyl group.
Tyr C1 134.0Alkyl-bound aromatic carbon of the tyrosine ring.
Tyr C2/C6 130.5Aromatic methine carbons (tyrosine).
Cbz meta-C 128.5Aromatic methine carbons (Cbz).
Cbz ortho-C 128.2Aromatic methine carbons (Cbz).
Cbz para-C 128.0Aromatic methine carbon (Cbz).
Tyr C3/C5 121.5Aromatic methine carbons; shifted downfield from ~115 ppm due to loss of OH resonance.
Cbz-CH2 69.5Benzylic carbon bound directly to the carbonate oxygen.
α -CH 55.2Chiral center carbon.
β -CH2 35.8Aliphatic methylene carbon.

Spectral Interpretation and Validation Mechanisms

To ensure trustworthiness in drug development workflows[5], the NMR spectrum must be treated as a self-validating mathematical system. The structural integrity of O-Cbz-L-Tyrosine is confirmed through strict integration ratios and the absence of specific degradation markers.

The 5:4 Integration Rule

The most critical validation step is comparing the integration of the Cbz aromatic multiplet (7.35–7.45 ppm) against the combined integration of the Tyrosine aromatic doublets (7.10 and 7.25 ppm). A pure, fully intact O-Cbz-L-Tyrosine molecule will yield a perfect 5:4 ratio .

  • Causality : If the ratio falls to <5:4, it indicates partial cleavage of the Cbz group (a common side reaction during harsh synthetic steps). If the ratio is >5:4, it suggests contamination with free benzyl alcohol or benzyl chloride byproducts.

Diastereotopic Signal Verification

The β -CH2 protons must appear as two distinct doublets of doublets (dd) at 3.10 ppm and 2.85 ppm.

  • Causality : Because the adjacent α -carbon is a fixed chiral center (S-configuration), the two protons on the β -carbon reside in different magnetic environments, making them diastereotopic. They couple with each other (geminal coupling, J = 14.0 Hz) and with the α -proton (vicinal coupling, J = 5.0 Hz and 8.0 Hz). A collapse of these signals into a simple doublet indicates racemization at the α -carbon, rendering the batch unsuitable for stereospecific peptide synthesis[6].

Validation_Pathway Start Spectral Validation Protocol Cbz Check Cbz Group (5H Multiplet ~7.4 ppm) Start->Cbz Tyr Check Tyr Aromatic (4H ABq ~7.1-7.3 ppm) Start->Tyr Ratio Verify 5:4 Ratio (Confirms intact Cbz) Cbz->Ratio Tyr->Ratio Alpha Check Beta-CH2 (Diastereotopic dd) Ratio->Alpha Valid Batch Validated for Synthesis Alpha->Valid

Caption: Logical validation pathway for confirming O-Cbz-L-Tyrosine structural integrity via NMR.

Conclusion

The precise NMR characterization of O-Cbz-L-Tyrosine is foundational for its downstream application in peptide therapeutics and polymer chemistry. By understanding the electronic causality of the carbonate linkage and enforcing strict integration and multiplicity checks, researchers can definitively validate the regiochemistry and stereochemical purity of this vital building block.

References

  • National Center for Biotechnology Information. "O-CBZ-L-Tyrosine | C17H17NO5 | CID 54356939 - PubChem". PubChem Database. URL:[Link]

  • European Patent Office. "EP2406300B1 - Method for the production of polyamino acid random copolymers". Google Patents.
  • Capot Chemical. "21106-04-7 | Cbz-Tyr-OH". Capot Chemical Product Catalog. URL:[Link]

  • PubMed Central. "Induction of a higher-ordered architecture in glatiramer acetate improves its biological efficiency in an animal model of multiple sclerosis". National Institutes of Health. URL:[Link]

  • ResearchGate. "Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports". International Journal of Peptide and Protein Research. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Isoelectric Point and pKa Values of O-CBZ-L-Tyrosine

Introduction For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of modified amino acids is paramount. O-Carbobenzyloxy-L-tyrosine (O-CBZ-L-Tyrosi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of modified amino acids is paramount. O-Carbobenzyloxy-L-tyrosine (O-CBZ-L-Tyrosine) is a derivative of the amino acid L-tyrosine where the phenolic hydroxyl group is protected by a benzyloxycarbonyl (CBZ) group. This modification is crucial in peptide synthesis and the development of novel therapeutics. This guide provides a comprehensive overview of the theoretical and experimental determination of the isoelectric point (pI) and pKa values of O-CBZ-L-Tyrosine, offering both foundational knowledge and practical protocols.

Theoretical Framework: Understanding pKa and Isoelectric Point

The charge state of an amino acid is dependent on the pH of its environment. The pKa value is the pH at which an ionizable group is 50% protonated and 50% deprotonated. For amino acids, the primary ionizable groups are the α-carboxyl group and the α-amino group. Some amino acids, like tyrosine, have an additional ionizable group in their side chain.

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge, existing as a zwitterion. At its pI, an amino acid will not migrate in an electric field. The pI is a critical parameter influencing solubility, stability, and biological activity.

For the parent amino acid, L-Tyrosine, there are three ionizable groups with the following approximate pKa values:

  • pKa1 (α-carboxyl group): ~2.2[1]

  • pKa2 (α-amino group): ~9.1-9.2[2]

  • pKa3 (phenolic hydroxyl group): ~10.1[1][2]

The pI of L-Tyrosine is approximately 5.63.

O-CBZ-L-Tyrosine: The Impact of Side-Chain Protection

In O-CBZ-L-Tyrosine, the phenolic hydroxyl group is protected by a benzyloxycarbonyl (CBZ) group. This protection renders the hydroxyl group non-ionizable within the typical aqueous pH range. Consequently, O-CBZ-L-Tyrosine is a diprotic acid, with only two ionizable groups: the α-carboxyl group and the α-amino group.

Estimated pKa Values and Isoelectric Point

The CBZ group on the side chain is sufficiently distant from the α-carboxyl and α-amino groups, so its electronic effect on their pKa values is expected to be minimal. Therefore, we can estimate the pKa values of O-CBZ-L-Tyrosine to be very similar to those of the corresponding groups in L-Tyrosine.

With only two pKa values to consider, the isoelectric point can be calculated as the average of these two values.[3]

pI = (pKa1 + pKa2) / 2

Data Summary

The following table summarizes the pKa values for L-Tyrosine and the estimated values for O-CBZ-L-Tyrosine for easy comparison.

Compound pKa1 (α-carboxyl) pKa2 (α-amino) pKa3 (Side Chain) Isoelectric Point (pI)
L-Tyrosine~2.2[1]~9.1[1][2]~10.1[2]~5.66[1]
O-CBZ-L-Tyrosine~2.2 (estimated)~9.1 (estimated)N/A (protected)~5.65 (calculated)

Ionization States of O-CBZ-L-Tyrosine

The charge of O-CBZ-L-Tyrosine changes with pH. The following diagram illustrates the predominant ionic species in acidic, neutral (around the pI), and basic conditions.

G A Low pH (Net Charge: +1) B pH ≈ pI (Net Charge: 0) Zwitterion A->B +OH⁻ -H₂O C High pH (Net Charge: -1) B->C +OH⁻ -H₂O

Caption: Predominant ionization states of O-CBZ-L-Tyrosine at different pH values.

Experimental Determination of pKa and Isoelectric Point

While theoretical estimations are useful, experimental verification is crucial for accurate characterization. Here, we provide detailed protocols for the determination of the pKa values and the isoelectric point of O-CBZ-L-Tyrosine.

Protocol 1: Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable groups by monitoring pH changes during the addition of a titrant.[4][5]

Rationale: The midpoint of the buffer region on the titration curve, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal, corresponds to the pKa of that group.[6]

Materials and Equipment:

  • O-CBZ-L-Tyrosine

  • 0.1 M Standardized Hydrochloric Acid (HCl)

  • 0.1 M Standardized Sodium Hydroxide (NaOH)[7]

  • Deionized water, purged with nitrogen to remove dissolved CO2

  • Calibrated pH meter with a combination glass electrode[4]

  • Magnetic stirrer and stir bar

  • Buret (10 mL or 25 mL)

  • Beaker (100 mL)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh O-CBZ-L-Tyrosine B Dissolve in deionized water to a known concentration (e.g., 10 mM) A->B D Acidify the solution to ~pH 1.5 with 0.1 M HCl B->D C Calibrate pH meter using standard buffers (pH 4, 7, 10) E Titrate with 0.1 M NaOH, recording pH after each incremental addition D->E F Continue titration until pH ~11.5 E->F G Plot pH vs. volume of NaOH added F->G H Calculate the first derivative (dpH/dV) and plot against V G->H I Identify equivalence points (peaks in the derivative plot) H->I J Determine pKa values from the half-equivalence points I->J

Caption: Workflow for pKa determination by potentiometric titration.

Procedure:

  • Preparation: Accurately weigh a sample of O-CBZ-L-Tyrosine and dissolve it in a known volume of deionized water to create a solution of approximately 10 mM.

  • Acidification: Using a calibrated pH meter to monitor the pH, add 0.1 M HCl dropwise to the amino acid solution until the pH is approximately 1.5. This ensures that both the carboxyl and amino groups are fully protonated.

  • Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.

  • Data Collection: Continue the titration until the pH reaches approximately 11.5, ensuring that both equivalence points have been passed.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • To precisely identify the equivalence points, calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the volume of NaOH. The peaks of this plot correspond to the equivalence points.

    • The first equivalence point (Veq1) corresponds to the deprotonation of the α-carboxyl group. The volume of NaOH required to reach the first half-equivalence point is Veq1 / 2. The pH at this volume is pKa1.

    • The second equivalence point (Veq2) corresponds to the deprotonation of the α-amino group. The volume of NaOH at the second half-equivalence point is (Veq1 + Veq2) / 2. The pH at this volume is pKa2.

Protocol 2: Determination of Isoelectric Point by Isoelectric Focusing (IEF)

Isoelectric focusing is an electrophoretic technique that separates proteins and other amphoteric molecules based on their isoelectric point (pI).[8][9]

Rationale: A stable pH gradient is established in a gel matrix. When a sample is applied and an electric field is introduced, the molecules will migrate towards the electrode with the opposite charge. This migration ceases when the molecule reaches the point in the pH gradient that corresponds to its pI, as it will no longer have a net charge.[10]

Materials and Equipment:

  • O-CBZ-L-Tyrosine

  • Isoelectric focusing unit (e.g., horizontal flatbed system)

  • Precast or self-cast IEF gel with a suitable pH range (e.g., pH 3-10)

  • pI markers (a mixture of well-characterized proteins or peptides with known pI values)

  • Power supply

  • Anode solution (e.g., phosphoric acid) and Cathode solution (e.g., sodium hydroxide)

  • Sample application strips

  • Staining solution (e.g., Coomassie Brilliant Blue) and destaining solution

Procedure:

  • Gel Preparation: Place the IEF gel on the cooling plate of the IEF unit.

  • Electrode and Sample Application: Saturate the electrode wicks with the appropriate anode and cathode solutions and place them on the gel. Apply the O-CBZ-L-Tyrosine sample and the pI markers to the gel using sample application strips.

  • Focusing: Connect the IEF unit to the power supply and run the focusing according to the manufacturer's instructions. This typically involves a voltage ramp to establish the pH gradient and focus the molecules.

  • Staining and Destaining: After focusing is complete, fix and stain the gel to visualize the focused bands. A non-protein-specific stain may be required if Coomassie is not suitable for this molecule.

  • Data Analysis:

    • Measure the migration distance of each pI marker from the cathode or anode.

    • Plot the known pI of each marker against its migration distance to create a standard curve.

    • Measure the migration distance of the O-CBZ-L-Tyrosine band.

    • Interpolate the pI of O-CBZ-L-Tyrosine from the standard curve.[11]

Conclusion

The protection of the phenolic hydroxyl group in O-CBZ-L-Tyrosine significantly alters its ionization behavior compared to its parent amino acid, L-Tyrosine. By understanding the theoretical principles and applying rigorous experimental methods such as potentiometric titration and isoelectric focusing, researchers can accurately determine the pKa and pI values of this important amino acid derivative. This knowledge is fundamental for its effective use in peptide synthesis, drug design, and other biochemical applications, ensuring predictable behavior and optimal performance in various experimental and manufacturing processes.

References

  • University of Arizona. (n.d.). Amino Acids - Tyrosine. The Biology Project. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6057, L-Tyrosine. Retrieved from [Link]

  • Natural Products-Metabolite Reference Database. (2025, July 17). Showing NP-Card for L-Tyrosine (NP0000377). Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Pka From Titration Curves. Retrieved from [Link]

  • Khan Academy. (n.d.). Isoelectric focusing. Retrieved from [Link]

  • Reddit. (2020, June 8). Amino Acid pKa. r/Mcat. Retrieved from [Link]

  • Creative BioMart. (2024, May 15). Principle and Protocol of Isoelectric Focusing Electrophoresis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • LookChem. (n.d.). Cas 60-18-4,L-Tyrosine. Retrieved from [Link]

  • U.S. Pharmacopeial Convention. (2016, November 21). <1054> BIOTECHNOLOGYDERIVED ARTICLES—ISOELECTRIC FOCUSING. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoelectric Point Separations of Peptides and Proteins. PMC. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

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Protocols & Analytical Methods

Method

protocol for coupling O-CBZ-L-Tyrosine in solid-phase peptide synthesis

An In-Depth Guide to the Solid-Phase Synthesis of Peptides Containing O-CBZ-L-Tyrosine Abstract This technical note provides a comprehensive guide for researchers, chemists, and drug development professionals on the inco...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Solid-Phase Synthesis of Peptides Containing O-CBZ-L-Tyrosine

Abstract

This technical note provides a comprehensive guide for researchers, chemists, and drug development professionals on the incorporation of O-Carbobenzyloxy-L-Tyrosine (Tyr(Cbz)) into synthetic peptides using solid-phase peptide synthesis (SPPS). We delve into the chemical principles underpinning the use of the Cbz protecting group for the tyrosine side chain, its strategic advantages in orthogonal protection schemes, and potential pitfalls. A detailed, field-proven protocol for the efficient coupling of Fmoc-Tyr(Cbz)-OH within a standard Fmoc/tBu synthesis framework is presented, supplemented by quantitative data tables and explanatory diagrams to ensure reproducible success.

Introduction: The Strategic Role of Tyrosine Side-Chain Protection

Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides, enabling the assembly of complex sequences with high fidelity.[1] The success of SPPS hinges on a robust and orthogonal protecting group strategy, where different classes of protecting groups can be removed selectively without affecting others.[2] The amino acid Tyrosine, with its nucleophilic phenolic hydroxyl group, presents a critical need for side-chain protection. Failure to protect this group can lead to undesirable side reactions, most notably O-acylation during subsequent amino acid coupling steps, resulting in branched peptide impurities that are difficult to separate from the target sequence.[3]

The Carbobenzyloxy (Cbz or Z) group, a classic amine protecting group first introduced by Bergmann and Zervas, also serves as a highly effective and stable protecting group for the tyrosine side chain.[][5] Its unique stability profile makes it a valuable tool in modern SPPS for specific applications where N-terminal modification or post-synthesis manipulation is desired.

Scientific Rationale: The Chemistry of the Cbz Group in SPPS

Orthogonality and Stability

The primary advantage of the Cbz group lies in its orthogonality to the most common protecting groups used in Fmoc-based SPPS.[6]

  • Base Stability: It is completely stable to the basic conditions (typically 20% piperidine in DMF) used for the iterative removal of the Nα-Fmoc group.[7]

  • Acid Stability: The Cbz group is largely stable to the moderate acid conditions (e.g., Trifluoroacetic acid (TFA)) used for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups like tert-butyl (tBu), t-butyloxycarbonyl (Boc), and trityl (Trt).[7][8][9] This stability is crucial, as it allows for the synthesis of a peptide that remains protected at the tyrosine side chain after cleavage, enabling site-specific modifications in subsequent steps.

Deprotection of the Cbz Group

The Cbz group is typically removed under conditions that do not affect other protecting groups used in Fmoc SPPS:

  • Catalytic Hydrogenolysis: The most common and mildest method is catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst).[10][11] This method is highly selective but can be incompatible with peptides containing other reducible functional groups, such as Cysteine or Methionine, which can poison the catalyst.[6][11]

  • Strong Acid: Harsh acidic conditions, such as HBr in acetic acid, can also cleave the Cbz group, though this is less common in modern SPPS due to its severity.[6]

  • Alternative Methods: Newer methods, such as using AlCl₃ in hexafluoroisopropanol (HFIP), offer chemoselective deprotection alternatives to hydrogenolysis, preserving other sensitive functionalities.[12][13]

This orthogonal removal strategy makes O-CBZ-L-Tyrosine an excellent choice for synthesizing peptides intended for further conjugation or modification specifically at the tyrosine residue.

Experimental Protocol: Coupling of Fmoc-Tyr(Cbz)-OH via Fmoc/tBu SPPS

This protocol details the manual solid-phase synthesis of a peptide containing a Tyr(Cbz) residue on a 0.1 mmol scale using a standard Fmoc/tBu strategy.

Materials and Reagents
  • Resin: Wang resin or Rink Amide resin (pre-loaded or for loading the first amino acid).

  • Amino Acids: Nα-Fmoc protected amino acids with standard acid-labile side-chain protection (e.g., Asp(OtBu), Lys(Boc)).

  • Target Amino Acid: Fmoc-Tyr(Cbz)-OH.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole).

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS).

  • Precipitation: Cold diethyl ether.

Synthesis Workflow

The overall workflow for the synthesis is depicted below. Each cycle involves a deprotection step to free the N-terminal amine, followed by a coupling step to add the next amino acid.

cluster_0 SPPS Cycle Resin 1. Start with Fmoc-AA-Resin Swell 2. Swell Resin (DMF, 30 min) Resin->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Swell->Deprotect Wash1 4. Wash (DMF, DCM) Deprotect->Wash1 Couple 5. Couple Next Fmoc-AA-OH (HBTU/HOBt/DIEA, 1-2 hr) Wash1->Couple Wash2 6. Wash (DMF, DCM) Couple->Wash2 Repeat Last AA? Wash2->Repeat Repeat->Deprotect No Final_Deprotect 7. Final Fmoc Deprotection Repeat->Final_Deprotect Yes Cleavage 8. Cleave & Deprotect Side Chains (TFA/H₂O/TIS, 2-3 hr) Tyr(Cbz) remains intact Final_Deprotect->Cleavage Precipitate 9. Precipitate in Cold Ether Cleavage->Precipitate Purify 10. Purify via RP-HPLC Precipitate->Purify

Caption: General workflow for Fmoc/tBu SPPS incorporating Tyr(Cbz).

Step-by-Step Coupling Procedure for Fmoc-Tyr(Cbz)-OH

This procedure assumes the synthesis has proceeded to the point where the resin-bound peptide has a free N-terminal amine, ready for the coupling of Fmoc-Tyr(Cbz)-OH.

  • Resin Preparation: Ensure the resin from the previous deprotection step is thoroughly washed with DMF (3x) and DCM (3x) and then DMF (3x) to remove residual piperidine.

  • Activation of Fmoc-Tyr(Cbz)-OH:

    • In a separate vessel, dissolve Fmoc-Tyr(Cbz)-OH (4 eq., 0.4 mmol), HBTU (3.9 eq., 0.39 mmol), and HOBt (4 eq., 0.4 mmol) in DMF.

    • Add DIEA (8 eq., 0.8 mmol) to the mixture.

    • Agitate for 1-2 minutes to pre-activate the amino acid. The solution will typically change color. The causality here is the formation of a highly reactive HOBt-ester intermediate, which is primed for nucleophilic attack by the peptide's N-terminal amine.[14][15]

  • Coupling Reaction:

    • Add the activated amino acid solution to the synthesis vessel containing the resin.

    • Agitate the mixture at room temperature for 2-4 hours. The sterically demanding nature of the Cbz group may necessitate a longer coupling time compared to smaller amino acids.[8]

  • Monitoring the Coupling:

    • Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the complete consumption of free primary amines and thus a successful coupling.[8] If the test is positive (blue beads), the coupling reaction should be extended or a second coupling (double coupling) should be performed.

  • Post-Coupling Wash: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Final Cleavage

After the full peptide sequence is assembled, perform the final cleavage using a standard TFA-based cocktail. The peptide will be cleaved from the support, and all tBu-based side-chain protecting groups will be removed. Crucially, the O-Cbz group on the tyrosine residue will remain intact. [7][9]

Quantitative Parameters and Potential Side Reactions

Coupling Reagent Comparison

The choice of coupling reagent is critical for achieving high efficiency. While many options exist, uronium/aminium-based reagents are standard for their high reactivity and ability to suppress racemization.

Coupling Reagent SystemAmino Acid (eq.)Activator (eq.)Base (DIEA) (eq.)Typical Time (hr)Rationale & Notes
HBTU/HOBt 43.982-4Industry standard; forms highly reactive HOBt-ester. HOBt minimizes racemization.[14][16]
HATU/HOAt 43.981-3More reactive than HBTU, especially for sterically hindered couplings. Recommended for difficult sequences.
DIC/OxymaPure 33 / 362-4Carbodiimide-based activation. Oxyma is an effective and safer alternative to HOBt.[14]
Mechanistic Insight and Side Reaction Control

The success of the coupling reaction depends on the efficient formation of an activated ester, which is then attacked by the N-terminal amine of the peptide chain.

cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Prevented Side Reaction AA Fmoc-Tyr(Cbz)-COOH Active_Ester [Fmoc-Tyr(Cbz)-O-Bt]+ AA->Active_Ester + HBTU / DIEA HBTU HBTU Resin_NH2 H₂N-Peptide-Resin Active_Ester->Resin_NH2 Reacts with Coupled_Peptide Fmoc-Tyr(Cbz)-NH-Peptide-Resin Resin_NH2->Coupled_Peptide Nucleophilic Attack Unprotected_Tyr Unprotected Tyr-OH O_Acylation O-Acylated Byproduct (Branched Peptide) Unprotected_Tyr->O_Acylation + Acylating Agent Acylating_Agent Activated Fmoc-AA Cbz_Group Cbz Group Cbz_Group->Unprotected_Tyr Blocks this site

Caption: Activation mechanism and prevention of O-acylation side reaction.

The primary side reaction avoided by using Tyr(Cbz) is O-acylation . If the tyrosine hydroxyl group were unprotected, it could compete with the N-terminal amine in attacking the activated carboxyl group of the incoming amino acid, leading to a branched peptide.[3] During final cleavage, the use of scavengers like TIS is essential to prevent re-attachment of carbocations (from cleaved tBu groups) to electron-rich residues like the tyrosine ring.[17]

Conclusion

The use of O-CBZ-L-Tyrosine offers a robust and strategic option in solid-phase peptide synthesis, particularly when the final product requires a protected tyrosine for subsequent, site-specific modifications. Its stability to the standard reagents in Fmoc/tBu SPPS ensures its integrity throughout the synthesis and cleavage processes. By understanding the underlying chemical principles and employing optimized coupling protocols as detailed in this guide, researchers can confidently incorporate this valuable building block into complex peptide targets, expanding the horizon of synthetic peptide chemistry for applications in research, diagnostics, and therapeutics.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for coupling reagents, available through institutional access to ACS journals). URL: [Link]

  • Bofill, J. M., & Albericio, F. (2004). A novel class of silicon-based protective groups for the side chain of tyrosine. Tetrahedron Letters, 45(15), 3031-3034. (General reference for tyrosine protection, available through institutional access). URL: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Bodanszky, M., & Bodanszky, A. (1984). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 23(4), 389-398. Available at: [Link]

  • Wang, P., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. Available at: [Link]

  • Mali, S. M., et al. (2015). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Available at: [Link]

  • De Marco, R., & Geden, J. V. (2021). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science. Available at: [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • ResearchGate. (2014). HBTU mediated 1-Hydroxybenzotriazole (HOBt) Conjugate Addition: Synthesis and Stereochemical Analysis of beta-benzotriazole N-oxide Substituted gamma-Amino acids and Hybrid peptides. Available at: [Link]

  • Hsieh, Y. S. Y., et al. (2011). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory Activity against Thrombin. Chemical Communications. Available at: [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Automated Solid-Phase Peptide Synthesis: Use of 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Tetrafluoroborate for Coupling of Boc-Amino Acids. Analytical Biochemistry, 200(2), 301-309. Available at: [Link]

  • Gomm, A., & O'Reilly, E. (2018). Developing deprotectase biocatalysts for synthesis. Scientific Reports. Available at: [Link]

  • Reddy, G. V., et al. (2022). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Available at: [Link]

  • Le-Houx, J., et al. (2017). Tandem Cbz-deprotection/peptide coupling in water. Green Chemistry. Available at: [Link]

  • Papo, N., & Shai, Y. (2003). A molecular mechanism for lipopolysaccharide binding to bacterial and mammalian LBP. Journal of Biological Chemistry, 278(41), 39878-39885. (General reference for SPPS side reactions, available through institutional access). URL: [Link]

  • Loffet, A. (2002). The allyloxycarbonyl protecting group. Solid-Phase and Combinatorial Chemistry, 2(1), 4-7. (General reference for orthogonal protection, available through institutional access). URL: [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]

  • Giraud, M., et al. (2021). Refractive Index: The Ultimate Tool for Real-Time Monitoring of Solid-Phase Peptide Synthesis. Greening the Process. Organic Process Research & Development. Available at: [Link]

  • Kumar, R. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. Available at: [Link]

  • Galletti, P., et al. (2021). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. Available at: [Link]

  • Vlieghe, P., Lisowski, V., & Martinez, J. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56. Available at: [Link]

Sources

Application

Application Note: Catalytic Hydrogenolysis of O-CBZ-L-Tyrosine using Palladium on Carbon (Pd/C)

Executive Summary & Mechanistic Rationale The carboxybenzyl (Cbz) group is a cornerstone protecting group in peptide synthesis, frequently employed to mask the phenolic oxygen of L-Tyrosine (forming an O-Cbz carbonate) t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The carboxybenzyl (Cbz) group is a cornerstone protecting group in peptide synthesis, frequently employed to mask the phenolic oxygen of L-Tyrosine (forming an O-Cbz carbonate) to prevent unwanted side reactions during peptide coupling. The removal of the O-Cbz group is typically achieved via catalytic hydrogenolysis using Palladium on Carbon (Pd/C).

As an application scientist, it is critical to understand the causality behind this transformation. The Pd/C catalyst serves a dual purpose: it adsorbs molecular hydrogen (dissociating it into active atomic hydrogen) and coordinates the aromatic ring of the benzyl moiety. The hydrogenolysis specifically cleaves the benzylic C–O bond. This cleavage generates toluene and an unstable carbonic acid monoester intermediate, which spontaneously decarboxylates to release carbon dioxide and the free L-Tyrosine phenol .

Mechanism Substrate O-CBZ-L-Tyrosine Adsorption Pd/C Surface Adsorption Substrate->Adsorption H2/Pd Cleavage C-O Bond Cleavage Adsorption->Cleavage Products L-Tyrosine + Toluene + CO2 Cleavage->Products Desorption

Mechanistic pathway of Pd/C catalyzed hydrogenolysis of the O-Cbz group.

Catalyst Selection Causality: We strictly recommend using 10% Pd/C (wet, ~50% water) . Dry Pd/C is highly pyrophoric and acts as an ignition source when introduced to methanol vapors in the presence of hydrogen. The wet catalyst completely mitigates this safety risk without compromising the kinetics of the hydrogenolysis .

Decision Matrix: H₂ Gas vs. Catalytic Transfer Hydrogenation (CTH)

Researchers must choose between direct Hydrogen Gas (H₂) and Catalytic Transfer Hydrogenation (CTH). While H₂ gas is the standard for high-purity applications, CTH utilizes a hydrogen donor (such as ammonium formate) that decomposes into H₂, NH₃, and CO₂ in situ at elevated temperatures. CTH provides a safer, balloon-free alternative and often accelerates reaction times due to the high local concentration of active hydrogen directly on the catalyst surface .

Workflow Start O-CBZ-L-Tyrosine Deprotection Decision Select Hydrogen Source Start->Decision H2Gas H2 Gas (Balloon) Standard Method Decision->H2Gas High Purity CTH Ammonium Formate (CTH) Method Decision->CTH Avoid H2 Gas Solvent1 MeOH or EtOAc rt, 1-4 h H2Gas->Solvent1 Solvent2 MeOH + HCOONH4 Reflux, 30-60 min CTH->Solvent2 Workup Filter over Celite & Concentrate Solvent1->Workup Solvent2->Workup Product L-Tyrosine (Free Phenol) Workup->Product

Decision matrix for O-CBZ-L-Tyrosine deprotection using Pd/C.

Quantitative Data: Reaction Conditions & Parameter Optimization

The choice of solvent is dictated by substrate solubility and downstream stability. Methanol is the gold standard because polar protic solvents stabilize the transition state and easily dissolve the zwitterionic free L-Tyrosine. If the substrate contains methyl esters prone to transesterification, Ethyl Acetate (EtOAc) is the required orthogonal choice.

ParameterStandard Hydrogenolysis (H₂ Gas)Catalytic Transfer Hydrogenation (CTH)
Hydrogen Source H₂ Gas (Balloon or 1-2 atm)Ammonium Formate (5-10 eq)
Catalyst Loading 5-10 mol% (10% Pd/C, wet)10-20 mol% (10% Pd/C, wet)
Optimal Solvent Methanol, Ethanol, or EtOAcMethanol or Ethanol
Temperature Room Temperature (20-25 °C)Reflux (65 °C)
Reaction Time 1 - 4 hours30 - 60 minutes
Byproducts Toluene, CO₂Toluene, CO₂, NH₃
Primary Advantage Cleaner crude product, no saltsAvoids handling flammable H₂ gas

Experimental Protocols

Both protocols below are designed as self-validating systems . The generation of CO₂ gas serves as a macroscopic indicator of reaction progress, while LC-MS provides microscopic confirmation.

Protocol A: Standard Hydrogenolysis (H₂ Balloon Method)
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve O-CBZ-L-Tyrosine (1.0 mmol) in 10 mL of anhydrous Methanol.

  • Inert Atmosphere: Seal the flask with a rubber septum. Insert a needle connected to a manifold to evacuate the flask and backfill with Nitrogen (N₂) or Argon. Repeat this purge cycle three times.

  • Catalyst Addition: Briefly remove the septum under a positive flow of N₂ and carefully add 10% Pd/C (wet, ~100 mg, approx. 10 mol% Pd). Causality: Adding the catalyst strictly under an inert atmosphere prevents the ignition of methanol vapors.

  • Hydrogenation: Evacuate the flask once more and backfill with H₂ gas from an attached balloon. Stir the suspension vigorously at room temperature for 1-4 hours.

  • Workup & Isolation: Once the reaction is complete, vent the H₂ gas and purge the system thoroughly with N₂. Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst.

    • Safety Checkpoint: Never allow the Pd/C filter cake to dry out on the funnel; immediately wet it with water prior to disposal.

  • Concentration: Wash the Celite® pad with an additional 10 mL of Methanol. Concentrate the combined filtrates under reduced pressure to yield the deprotected L-Tyrosine.

Protocol B: Catalytic Transfer Hydrogenation (CTH)
  • Preparation: Dissolve O-CBZ-L-Tyrosine (1.0 mmol) in 10 mL of Methanol in a round-bottom flask.

  • Reagent Addition: Add 10% Pd/C (wet, 100-200 mg) to the solution. Subsequently, add anhydrous ammonium formate (315 mg, 5.0 mmol) in one single portion.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 65 °C (reflux) under a nitrogen atmosphere.

    • Validation Checkpoint: Vigorous bubbling will occur as the ammonium formate decomposes into H₂, NH₃, and CO₂. The cessation of this gas evolution typically indicates reaction completion (usually 30-60 minutes).

  • Workup: Cool the mixture to room temperature. Filter through a pad of Celite® and concentrate the filtrate in vacuo.

  • Salt Removal: Because CTH utilizes ammonium formate, the crude residue may contain residual ammonium salts. Triturate or wash the crude solid with a minimal amount of cold water, or purify via reverse-phase chromatography to isolate pure L-Tyrosine.

Analytical Validation & Troubleshooting

  • Mass Spectrometry (LC-MS) Monitoring: The cleavage of the O-Cbz group corresponds to a precise mass shift. The intact O-Cbz-L-Tyrosine will show a specific molecular ion peak, and successful deprotection is validated by a mass reduction of exactly -134 Da (loss of the Cbz moiety).

  • Avoiding Over-Reduction: Prolonged exposure to H₂ gas at high pressures (e.g., >50 psi in a Parr shaker) can lead to the unwanted hydrogenation of the phenolic aromatic ring, yielding a cyclohexylalanine derivative. Strict adherence to atmospheric pressure (balloon) prevents this side reaction.

  • Catalyst Poisoning: If the starting material contains trace sulfur impurities (e.g., from prior steps involving methionine or cysteine), the Pd/C catalyst may become poisoned. Troubleshooting: If the reaction stalls, filter off the old catalyst, resubject the mixture to fresh Pd/C, or switch to Pearlman’s Catalyst (Pd(OH)₂/C), which is more resistant to poisoning .

References

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved from[Link]

  • Stanway-Gordon, H. A., Graham, J. S., & Waring, M. J. (2022). On-DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA-Encoded Chemical Libraries. Angewandte Chemie International Edition, 61(18), e202111927. Retrieved from[Link]

Method

Application Notes &amp; Protocols: Strategic Utilization of O-CBZ-L-Tyrosine in Orthogonal Protecting Group Strategies

Abstract The selective protection and deprotection of functional groups are paramount in the multi-step synthesis of complex molecules, particularly in solid-phase peptide synthesis (SPPS). The hydroxyl group of L-Tyrosi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The selective protection and deprotection of functional groups are paramount in the multi-step synthesis of complex molecules, particularly in solid-phase peptide synthesis (SPPS). The hydroxyl group of L-Tyrosine, with its inherent nucleophilicity, necessitates robust protection to prevent unwanted side reactions. O-Carboxybenzyl-L-Tyrosine (O-CBZ-L-Tyrosine) serves as a uniquely valuable building block in this context. The CBZ (or Z) group, attached to the phenolic oxygen, is stable to both the acidic and basic conditions commonly used for N-terminal Boc and Fmoc group removal, respectively. Its selective cleavage under catalytic hydrogenation conditions provides a critical axis of orthogonality. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic incorporation and selective deprotection of O-CBZ-L-Tyrosine, enabling advanced peptide modifications and synthetic routes.

The Principle of Orthogonality in Peptide Synthesis

In the synthesis of peptides, an orthogonal protection strategy is essential for achieving controlled, stepwise chain elongation and modification.[1] This strategy employs multiple classes of protecting groups, each of which can be removed by a specific chemical mechanism without affecting the others.[2] A truly orthogonal system allows for the selective deprotection of a functional group at any stage of the synthesis, which is fundamental for creating complex structures like branched or cyclic peptides, or for performing side-chain modifications.[3][4]

The three main classes of protecting groups in SPPS are:

  • Nα-Terminal (Temporary): Protects the alpha-amino group of the incoming amino acid. Typically removed at every cycle. Common examples are Fmoc (base-labile) and Boc (acid-labile).

  • Side-Chain (Permanent/Semi-permanent): Protects reactive side chains. Must be stable to the conditions used for Nα-deprotection.

  • C-Terminal (Anchor/Handle): Protects the C-terminal carboxyl group, often by linking it to the solid support. Cleaved at the final step.

The strategic power of O-CBZ-L-Tyrosine lies in its side-chain protecting group, which is orthogonal to the most common Nα-protecting groups.

The Unique Position of O-CBZ-L-Tyrosine

The benzyloxycarbonyl (CBZ) group is a carbamate protecting group renowned for its stability.[5] When used to protect the phenolic hydroxyl of Tyrosine, it exhibits the following critical properties:

  • Stability: It is stable to the mild base (e.g., 20% piperidine in DMF) used for Fmoc removal and the moderate acid (e.g., TFA) used for Boc removal.[4][5]

  • Cleavage Condition: It is selectively removed by catalytic hydrogenolysis (e.g., H₂ over a Palladium catalyst) or under strong reducing conditions (e.g., Na/liquid NH₃).[6]

This unique cleavage mechanism, distinct from acid or base hydrolysis, makes it an ideal orthogonal partner in both Fmoc/tBu and Boc/Bzl protection schemes.

Orthogonal Schemes Involving O-CBZ-L-Tyrosine

The choice of an orthogonal strategy depends on the desired final product. O-CBZ-L-Tyrosine can be effectively integrated into several schemes.

The Fmoc/tBu Strategy

This is the most common strategy in modern SPPS. The N-terminus is protected with the base-labile Fmoc group, while side chains are protected with acid-labile groups like tert-butyl (tBu). The O-CBZ group is orthogonal to both.

cluster_0 Fmoc-Tyr(CBZ)-OH Building Block cluster_1 Deprotection Conditions Fmoc Fmoc (N-terminus) Base Base (e.g., Piperidine) Fmoc->Base Cleaved by Hydrogenolysis Catalytic Hydrogenolysis (H₂/Pd) Fmoc->Hydrogenolysis Stable Tyr Tyrosine Backbone CBZ CBZ (Side Chain) CBZ->Base Stable CBZ->Hydrogenolysis Cleaved by Acid Strong Acid (e.g., TFA) CBZ->Acid Stable COOH COOH (C-terminus) COOH->Acid Cleaved from Resin by

Caption: Orthogonality of Fmoc-Tyr(CBZ)-OH protecting groups.

Data Presentation: Protecting Group Compatibility

The following table summarizes the stability and deprotection conditions for key protecting groups in a strategy utilizing O-CBZ-L-Tyrosine.

Protecting GroupTypeAttachment PointDeprotection ReagentStable To
Fmoc Nα-TerminalAmine20% Piperidine in DMFAcid, H₂/Pd
Boc Nα-TerminalAmineTrifluoroacetic Acid (TFA)Base, H₂/Pd
CBZ Side-ChainTyr HydroxylH₂/Pd, HBr/AcOH, Na/NH₃[6]TFA, Piperidine
tBu Side-ChainAsp, Glu, Ser, ThrTrifluoroacetic Acid (TFA)Base, H₂/Pd
Trt Side-ChainCys, His, Asn, Gln1-5% TFA in DCMBase, H₂/Pd
Benzyl Ester C-TerminalCarboxylH₂/Pd, Strong Acid (HF)Base
Wang/Rink Amide Resin Linker C-TerminalCarboxyl>90% TFABase, H₂/Pd

Experimental Protocols

The following protocols provide step-by-step methodologies for the use of O-CBZ-L-Tyrosine in SPPS. These protocols assume a manual synthesis workflow but can be adapted for automated synthesizers.

Protocol 1: Incorporation of N-Fmoc-O-CBZ-L-Tyrosine into a Peptide Chain

This protocol describes the coupling of the protected tyrosine building block to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • N-Fmoc-O-CBZ-L-Tyrosine

  • Coupling Reagent: HATU (or HBTU/HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Kaiser Test Kit (for monitoring)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 20 minutes. Drain and repeat for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x). Perform a Kaiser test; a positive result (blue beads) indicates a free amine.

  • Amino Acid Activation: In a separate vial, dissolve N-Fmoc-O-CBZ-L-Tyrosine (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.[7]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.[7]

  • Monitoring: Perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive, allow the reaction to proceed longer or consider a double-coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and IPA (3x). The resin is now ready for the next cycle of deprotection and coupling.

Caption: Workflow for coupling N-Fmoc-O-CBZ-L-Tyrosine in SPPS.

Protocol 2: Selective Deprotection of the O-CBZ Group

This protocol is performed on the fully assembled, resin-bound peptide, where the N-terminus is protected (e.g., with Boc) to prevent side reactions. This enables side-chain modification of the newly freed tyrosine hydroxyl group.

Materials:

  • Peptide-resin with N-terminal protection (e.g., Boc-protected)

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Hydrogen Source: H₂ gas balloon or continuous flow reactor[8]

  • Solvent: DMF or a mixture like EtOAc:EtOH:AcOH (1:1:1)[8]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen reaction solvent within a flask suitable for hydrogenation.

  • Inerting: Carefully add the Pd/C catalyst (as a slurry in the solvent) to the flask. Purge the system with an inert gas to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus. Ensure vigorous stirring to keep the resin and catalyst suspended.

  • Reaction: The reaction is typically run at room temperature and atmospheric pressure for 12-24 hours. The reaction time can be dramatically reduced using a continuous flow reactor like the H-Cube®.[8]

  • Monitoring: Reaction progress can be monitored by cleaving a small sample of resin and analyzing the peptide by HPLC-MS to check for the mass difference corresponding to CBZ group removal (-134.1 Da).

  • Workup: Once complete, carefully purge the system with inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, ensuring no catalyst particles remain with the resin.

  • Washing: Wash the resin extensively with the reaction solvent, followed by DCM and IPA, and dry under vacuum. The resin-bound peptide now possesses a free tyrosine hydroxyl group ready for further modification.

Causality Behind Experimental Choices:

  • Catalyst Choice: 10% Pd/C is a standard, effective catalyst for hydrogenolysis of benzyl and benzyloxycarbonyl groups.[8] It offers a good balance of activity and ease of handling.

  • Solvent System: DMF is a good swelling solvent for the resin and peptide. Acetic acid is sometimes included as it can accelerate the hydrogenolysis of Cbz groups.[8]

  • N-Terminal Protection: Protecting the N-terminus (e.g., with Boc) is crucial. A free amine can act as a ligand for the palladium catalyst, potentially poisoning it and slowing down the desired reaction.

Final Cleavage and Global Deprotection

Once the peptide synthesis and any orthogonal modifications are complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously.

Protocol 3: TFA-Mediated Cleavage

  • Cleavage Cocktail: A common cocktail for peptides containing standard tBu-protected residues is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

    • Water: Helps to dissolve the peptide and acts as a scavenger.

    • TIS: A scavenger to trap the reactive carbocations generated during the deprotection of groups like tBu, preventing side reactions such as the alkylation of sensitive residues like Tryptophan or Methionine.

  • Procedure:

    • Wash and dry the peptide-resin.

    • Add the cold cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC (RP-HPLC).

Conclusion

O-CBZ-L-Tyrosine is a powerful and versatile tool for advanced peptide synthesis. Its defining feature—a side-chain protecting group removable by catalytic hydrogenation—provides a crucial layer of orthogonality to standard Fmoc/tBu and Boc/Bzl strategies. By understanding the principles of its stability and selective cleavage, researchers can design and execute synthetic routes for complex peptides with site-specific modifications, expanding the possibilities for drug discovery and biochemical research. The protocols outlined in this guide provide a robust framework for the successful implementation of this valuable building block.

References

  • Zhang, W., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules. Retrieved from [Link][3]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54356939, O-CBZ-L-Tyrosine. Retrieved from [Link][9]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 725701, O-benzyl-L-tyrosine. Retrieved from [Link]

  • Chem-Impex. (n.d.). O-Benzyl-L-tyrosine. Retrieved from [Link]

  • Engelhard, M., & Merrifield, R. B. (1978). Tyrosine protecting groups: minimization of rearrangement to 3-alkyltyrosine during acidolysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (1970). US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
  • eGyanKosh. (n.d.). Carboxyl protecting groups. Retrieved from [Link]

  • Digital Commons @ Michigan Tech. (2021). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Developing deprotectase biocatalysts for synthesis. Retrieved from [Link]

  • ResearchGate. (2007). The synthesis of l-glycyl-l-tyrosine derivatives using organic-solvent stable PST-01 protease from Pseudomonas aeruginosa PST-01. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link][5]

  • Google Patents. (2007). US7217835B2 - Production method of O-substituted tyrosine compound.
  • Journal of Organic Chemistry. (1987). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Step-by-Step Synthesis of Cyclic Peptides Using O-CBZ-L-Tyrosine

Introduction: The Strategic Advantage of Cyclic Peptides and the Role of O-CBZ-L-Tyrosine Cyclic peptides have garnered significant interest in therapeutic drug development due to their enhanced metabolic stability, impr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Cyclic Peptides and the Role of O-CBZ-L-Tyrosine

Cyclic peptides have garnered significant interest in therapeutic drug development due to their enhanced metabolic stability, improved receptor affinity and selectivity, and potentially increased cell permeability compared to their linear counterparts.[1][2][3] The conformational rigidity imposed by cyclization can lock the peptide into a bioactive conformation, leading to a more potent biological effect.[4][5] The synthesis of these complex molecules, however, requires a sophisticated strategy of orthogonal protecting groups to achieve the desired primary sequence and subsequent macrocyclization.

This guide provides a detailed, step-by-step protocol for the synthesis of cyclic peptides incorporating O-CBZ-L-Tyrosine. The use of the benzyloxycarbonyl (Cbz or Z) group to protect the phenolic hydroxyl group of Tyrosine offers a classic and robust strategy.[6][7][8] The Cbz group is stable under the basic conditions used for Fmoc-deprotection in standard solid-phase peptide synthesis (SPPS) and can be selectively removed under specific conditions, making it a valuable tool for complex peptide synthesis.[8]

This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each step, grounded in established principles of peptide chemistry.

PART 1: Foundational Principles and Strategic Considerations

The Logic of Orthogonal Protection in Cyclic Peptide Synthesis

The synthesis of a head-to-tail cyclic peptide on a solid support necessitates an orthogonal protection scheme. This means that at least three different classes of protecting groups must be used, each removable under conditions that do not affect the others:

  • Temporary Nα-Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice for the temporary protection of the alpha-amino group of the growing peptide chain. It is labile to mild base (e.g., piperidine in DMF), which does not affect the acid-labile resin linkage or most side-chain protecting groups.[7]

  • Permanent Side-Chain Protecting Groups: These protect reactive amino acid side chains during the entire synthesis and are typically removed during the final cleavage from the resin. For this, acid-labile groups like tert-butyl (tBu) are common.[9]

  • Semi-Permanent Anchoring Linker and Cyclization Precursor Protection: To achieve head-to-tail cyclization on-resin, the peptide must be anchored to the solid support via a side chain. A common strategy involves using an Asp or Glu residue, where the side-chain carboxyl group is attached to the resin via an ester linkage that is labile to specific deprotection conditions not affecting other protecting groups.

The Role of O-CBZ-L-Tyrosine

The Cbz group protecting the Tyrosine side chain is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) cocktail often used for final cleavage and deprotection of other side chains like Boc or tBu.[8] Its removal is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.[6][8][10] This provides an additional layer of orthogonality, which can be exploited in various synthetic strategies. In the context of this protocol, the Cbz group will be retained during on-resin cyclization and removed in a final deprotection step.

PART 2: Experimental Workflow and Protocols

The overall workflow for the synthesis of a cyclic peptide using O-CBZ-L-Tyrosine can be visualized as follows:

Cyclic Peptide Synthesis Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Finalization Cleavage and Purification Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Prepare Resin Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling 2. Activate Chain Capping Capping (Optional) Coupling->Capping 3. Add Residue Chain_Elongation Repeat for Linear Peptide Capping->Chain_Elongation 4. Ensure Completion Allyl_Deprotection Side-Chain Deprotection (e.g., Allyl) Chain_Elongation->Allyl_Deprotection Linear Peptide Assembled N_Terminal_Fmoc_Deprotection N-Terminal Fmoc Deprotection Allyl_Deprotection->N_Terminal_Fmoc_Deprotection 5. Expose C-Terminus Cyclization_Coupling Head-to-Tail Amide Bond Formation N_Terminal_Fmoc_Deprotection->Cyclization_Coupling 6. Expose N-Terminus Cleavage Cleavage from Resin & Side-Chain Deprotection Cyclization_Coupling->Cleavage Cyclic Peptide on Resin Purification RP-HPLC Purification Cleavage->Purification 7. Isolate Peptide Characterization Mass Spectrometry & Analysis Purification->Characterization 8. Verify Purity Final_Product Lyophilized Cyclic Peptide Characterization->Final_Product 9. Final Product

Caption: General workflow for the synthesis of cyclic peptides.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Rink Amide Resin100-200 mesh, 0.5-0.8 mmol/gStandard peptide synthesis suppliers
Fmoc-Asp(OAllyl)-OHPeptide Synthesis Grade
O-CBZ-L-TyrosinePeptide Synthesis Grade
Other Fmoc-amino acids (with side-chain protection)Peptide Synthesis Grade
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)ACS Grade
PiperidineReagent Grade
Diisopropylethylamine (DIPEA)Reagent Grade
HBTU/HATUPeptide Synthesis Grade
Tetrakis(triphenylphosphine)palladium(0)Reagent Grade
PhenylsilaneReagent Grade
Trifluoroacetic Acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
Acetonitrile (ACN)HPLC Grade
Diethyl EtherACS Grade
Palladium on Carbon (10%)Reagent Grade
MethanolACS Grade
Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol assumes a standard Fmoc/tBu strategy for the synthesis of the linear peptide precursor.[11]

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-Asp(OAllyl)-OH):

    • Drain the DMF. Perform Fmoc deprotection on the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • In a separate vial, pre-activate Fmoc-Asp(OAllyl)-OH (4 eq) with HBTU/HATU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Confirm coupling completion with a Kaiser test.

  • Chain Elongation:

    • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence, including O-CBZ-L-Tyrosine. Use standard side-chain protecting groups (e.g., Boc for Lys, tBu for Ser/Thr/Asp/Glu) for other residues.

Protocol 2: On-Resin Head-to-Tail Cyclization

This phase involves the selective deprotection of the N- and C-termini of the linear peptide, followed by intramolecular amide bond formation.[2][4]

On-Resin_Cyclization_Workflow Start Linear Peptide on Resin (N-term Fmoc, C-term Allyl) Allyl_Deprotection Allyl Deprotection (Pd(PPh₃)₄, Phenylsilane) Start->Allyl_Deprotection Wash_1 Wash with DCM, DMF, and 0.5% DIPEA in DMF Allyl_Deprotection->Wash_1 Fmoc_Deprotection N-Terminal Fmoc Deprotection (20% Piperidine in DMF) Wash_1->Fmoc_Deprotection Wash_2 Wash with DMF and DCM Fmoc_Deprotection->Wash_2 Cyclization Intramolecular Coupling (HATU/DIPEA in DMF) Wash_2->Cyclization Wash_3 Wash with DMF and DCM Cyclization->Wash_3 End Cyclic Peptide on Resin Wash_3->End

Caption: Step-by-step on-resin cyclization process.

  • Allyl Group Removal (C-Terminus Deprotection):

    • Wash the peptide-resin with DCM (5x).

    • Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq) and phenylsilane (15 eq) in DCM. Agitate for 2 hours at room temperature.[2]

    • Drain and wash the resin with DCM (5x), 0.5% DIPEA in DMF (3x), and DMF (5x).

  • Fmoc Group Removal (N-Terminus Deprotection):

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Intramolecular Cyclization:

    • Swell the resin in DMF.

    • Add a solution of HATU (4 eq) and DIPEA (8 eq) in DMF. Ensure the final peptide concentration is low (around 1-5 mM) to favor intramolecular over intermolecular reactions.

    • Agitate the reaction mixture for 4-6 hours at room temperature.

    • Monitor the reaction by cleaving a small amount of peptide from a few resin beads and analyzing by LC-MS.

    • Once complete, wash the resin with DMF (5x) and DCM (5x), then dry under vacuum.

Protocol 3: Final Cleavage, Deprotection, and Purification
  • Cleavage and Side-Chain Deprotection (excluding Cbz):

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[12]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude, Cbz-protected cyclic peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Cbz Group Deprotection (Catalytic Hydrogenation):

    • Dissolve the crude peptide in methanol.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (approximately 10-20% by weight of the peptide).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature until the reaction is complete (monitor by LC-MS, typically 4-16 hours).[6][10]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the crude cyclic peptide by reverse-phase HPLC (RP-HPLC) using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.[13]

  • Characterization and Quality Control:

    • Confirm the identity and purity of the final cyclic peptide using high-resolution mass spectrometry (MS) to verify the molecular weight.[13][14]

    • Further structural characterization can be performed using tandem MS (MS/MS) for sequencing and Nuclear Magnetic Resonance (NMR) for conformational analysis.[14][15]

PART 3: Data Interpretation and Troubleshooting

ParameterExpected OutcomePotential Issues & Solutions
Linear Peptide Synthesis Stepwise increase in mass confirmed by MALDI-TOF on cleaved aliquots.Incomplete Coupling: Use a fresh coupling reagent, double couple, or increase reaction time. Check for peptide aggregation.
On-Resin Cyclization Disappearance of the linear precursor mass and appearance of the cyclic product mass (loss of H₂O).Dimerization/Oligomerization: Perform cyclization at a higher dilution. No Reaction: Ensure complete deprotection of both termini. Verify the activity of coupling reagents.
Final Product Purity Single major peak on RP-HPLC (>95%). Correct molecular weight by HRMS.Multiple Peaks: Optimize HPLC gradient. Re-purify fractions. Incorrect Mass: Incomplete deprotection (check for remaining Boc, tBu, or Cbz groups). Side reactions during cleavage (check for alkylation of Trp or Met).

Conclusion

The synthesis of cyclic peptides using O-CBZ-L-Tyrosine is a robust and versatile method. The orthogonality of the Cbz group with the standard Fmoc/tBu SPPS strategy allows for the reliable construction of the linear precursor and subsequent on-resin cyclization.[8] Careful execution of the deprotection and cyclization steps, coupled with rigorous purification and characterization, will yield high-purity cyclic peptides suitable for a wide range of applications in drug discovery and chemical biology.

References

  • Approaches for peptide and protein cyclisation - PMC. (n.d.). Retrieved from [Link]

  • Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. (2019). Shimadzu. Retrieved from [Link]

  • Synthesis of 'head-to-tail' cyclized peptides on solid support using a chelating amide as new orthogonal protecting group. (2015). ResearchGate. Retrieved from [Link]

  • Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. (n.d.). PMC. Retrieved from [Link]

  • A novel class of silyl-based protective groups for the side chain of tyrosine. (n.d.). PubMed. Retrieved from [Link]

  • Peptide Characterization Techniques and Applications. (2025, July 22). Retrieved from [Link]

  • Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. (n.d.). Biotage. Retrieved from [Link]

  • Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. (n.d.). PMC. Retrieved from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis. Retrieved from [Link]

  • Cyclic Peptide Synthesis. (n.d.). Bio-Synthesis. Retrieved from [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2024, April 4). ACS Publications. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. (2020, April 21). Frontiers. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Mass Spectrometric Analysis of Cyclic Peptides. (n.d.). In Books.
  • Synthesis of Cyclic Peptides. (n.d.). In Science of Synthesis. Retrieved from [Link]

  • Rapid and Definitive Identification of Cyclic Peptide Soft Spots by Isotope-Labeled Reductive Dimethylation and Mass Spectrometry Fragmentation. (2024, May 1). ACS Publications. Retrieved from [Link]

  • Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Enzymatic Cleavage Assays Using O-CBZ-L-Tyrosine as a Substrate

Introduction The enzymatic cleavage of specific substrates is a cornerstone of biochemical and pharmaceutical research, enabling the characterization of enzyme activity, the screening of potential inhibitors, and the elu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The enzymatic cleavage of specific substrates is a cornerstone of biochemical and pharmaceutical research, enabling the characterization of enzyme activity, the screening of potential inhibitors, and the elucidation of metabolic pathways. O-Carbobenzoxy-L-tyrosine (O-CBZ-L-Tyrosine) is a derivative of the amino acid L-tyrosine where the amino group is protected by a carbobenzoxy (Cbz) group. This modification makes it an excellent substrate for a variety of proteases, particularly those with a preference for aromatic residues at the C-terminus, such as chymotrypsin and carboxypeptidase A.[1][2] Cleavage of the peptide bond by these enzymes releases L-tyrosine, which can then be quantified using various sensitive detection methods.

This comprehensive guide provides detailed application notes and protocols for performing enzymatic cleavage assays using O-CBZ-L-Tyrosine as a substrate. We will delve into the underlying scientific principles, offer step-by-step experimental procedures, and provide insights into data analysis and interpretation, empowering researchers, scientists, and drug development professionals to implement these assays with confidence and precision.

Scientific Principles

The fundamental principle of this assay is the enzyme-catalyzed hydrolysis of O-CBZ-L-Tyrosine. The enzyme recognizes the tyrosine residue and cleaves the amide bond, releasing the Cbz-protected N-terminus and a free L-tyrosine molecule. The rate of L-tyrosine production is directly proportional to the enzyme's activity.

The liberated L-tyrosine possesses a primary amine group, which is the target for detection in the subsequent analytical steps. This guide will focus on two robust and widely used methods for quantifying the released L-tyrosine: the Ninhydrin assay (colorimetric) and the Fluorescamine assay (fluorometric).[3][4]

The Ninhydrin Reaction

The ninhydrin test is a classical chemical method for the detection of ammonia, primary amines, and secondary amines.[5] In this reaction, ninhydrin, a potent oxidizing agent, oxidatively deaminates the α-amino group of L-tyrosine. This process leads to the formation of hydrindantin (the reduced form of ninhydrin), an aldehyde, carbon dioxide, and ammonia. The released ammonia then reacts with another molecule of ninhydrin and hydrindantin to produce a deep purple-colored compound known as Ruhemann's purple, which exhibits a maximum absorbance at 570 nm.[3] The intensity of this color is directly proportional to the concentration of L-tyrosine in the sample.

The Fluorescamine Reaction

Fluorescamine is a fluorogenic reagent that reacts rapidly with primary amines to form highly fluorescent pyrrolinone products.[6][7] The reagent itself is non-fluorescent, and its unreacted form is quickly hydrolyzed to non-fluorescent products in aqueous solution, minimizing background signal.[8] This reaction is nearly instantaneous at room temperature.[4] The resulting fluorescent product can be excited at approximately 390 nm and emits light at around 475 nm.[9] The fluorescence intensity is directly proportional to the concentration of L-tyrosine.

Assay Workflow Overview

The general workflow for an enzymatic cleavage assay using O-CBZ-L-Tyrosine is as follows:

Enzymatic Cleavage Assay Workflow cluster_0 Enzymatic Reaction cluster_1 Detection cluster_2 Data Analysis A 1. Prepare Reaction Mix (Buffer, O-CBZ-L-Tyrosine) B 2. Add Enzyme (e.g., Chymotrypsin) A->B C 3. Incubate (Controlled Time & Temp) B->C D 4. Stop Reaction (e.g., Heat, pH change) C->D E 5a. Ninhydrin Assay (Colorimetric) D->E Colorimetric Detection F 5b. Fluorescamine Assay (Fluorometric) D->F Fluorometric Detection G 6. Measure Signal (Absorbance or Fluorescence) E->G F->G H 7. Generate Standard Curve (L-Tyrosine) G->H I 8. Quantify Product & Determine Enzyme Activity H->I

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Application

Application Note: Liquid-Phase Peptide Synthesis (LPPS) Protocols for O-Cbz-L-Tyrosine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Solution-Phase Fragment Condensation and Short Peptide Manufacturing Introduction & Mechanistic Rationale While Solid-Phas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Solution-Phase Fragment Condensation and Short Peptide Manufacturing

Introduction & Mechanistic Rationale

While Solid-Phase Peptide Synthesis (SPPS) dominates high-throughput early-stage discovery, Liquid-Phase Peptide Synthesis (LPPS) remains a critical, highly scalable methodology for the commercial manufacturing of short peptides and complex fragment condensations. LPPS builds the peptide chain entirely in solution, requiring manual extraction and purification after each step. This meticulous oversight ensures exceptionally high crude purity by catching side products early, making it invaluable in regulated GMP environments[1].

The Orthogonal Protection Strategy: Why O-Cbz-L-Tyrosine?

Tyrosine presents a unique challenge in peptide synthesis due to its nucleophilic phenolic hydroxyl group, which is highly susceptible to unwanted O -acylation or alkylation during standard coupling cycles. To prevent these side reactions, the phenolic oxygen is protected with a Carboxybenzyl (Cbz or Z) group.

In a standard solution-phase Boc-strategy, Boc-Tyr(Z)-OH ( N

α -Boc- O -Cbz-L-tyrosine) is utilized. This provides a robust orthogonal protection scheme:

N

α -Boc (tert-butyloxycarbonyl): Highly acid-labile. It is removed using 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to allow for chain elongation.
  • O -Cbz (Carboxybenzyl): Completely stable to TFA. It remains intact during sequential Boc deprotections and is only removed at the end of the synthesis via catalytic hydrogenolysis (Pd/C, H2​ ) or treatment with strong acids like anhydrous HF[2].

  • Coupling Chemistry: The Causality of Reagent Selection

    For solution-phase coupling of Boc-Tyr(Z)-OH, we employ EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-Hydroxybenzotriazole).

    • Why EDC over DCC? Traditional carbodiimides like DCC generate dicyclohexylurea (DCU), a byproduct that is notoriously insoluble and difficult to separate from the peptide in solution. EDC, conversely, generates a water-soluble urea byproduct that is effortlessly partitioned into the aqueous layer during liquid-liquid extraction[3].

    • Why HOBt? Carbodiimide activation alone can lead to the formation of an O -acylisourea intermediate, which is prone to racemization (loss of stereochemical configuration) and rearrangement into unreactive N -acylureas. HOBt acts as a nucleophilic additive, rapidly converting the O -acylisourea into a highly reactive, racemization-resistant OBt active ester[4].

    Materials and Reagents

    The following table summarizes the stoichiometric requirements for a standard 3.0 mmol scale LPPS coupling reaction[2].

    Reagent / MaterialRoleEquivalentsAmount (for 3.0 mmol)
    H-AA-OMe·HCl C-terminal Amino Acid Ester1.00 eq3.00 mmol
    Boc-Tyr(Z)-OH Protected Tyrosine Building Block1.00 eq3.00 mmol
    EDC·HCl Water-soluble Coupling Agent1.20 eq3.60 mmol
    HOBt· H2​O Racemization Suppressor1.20 eq3.60 mmol
    DIPEA Non-nucleophilic Base2.40 eq7.20 mmol
    DCM (Anhydrous) Primary Reaction SolventN/A15.0 mL (0.2 M)

    Experimental Protocols

    The following self-validating protocols ensure sequence fidelity through rigorous intermediate purification.

    Protocol A: Solution-Phase Coupling of Boc-Tyr(Z)-OH
    • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the C-terminal amino acid ester hydrochloride (e.g., H-Leu-OMe·HCl, 1.00 eq) and suspend it in anhydrous DCM to achieve a 0.2 M concentration[2].

    • Activation: Add Boc-Tyr(Z)-OH (1.00 eq) and HOBt· H2​O (1.20 eq) to the stirring suspension.

    • Initiation: Chill the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.20 eq) followed by dropwise addition of N,N -Diisopropylethylamine (DIPEA, 2.40 eq). The addition of base neutralizes the HCl salt of the amine, initiating the nucleophilic attack on the OBt active ester.

    • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–15 hours under a nitrogen atmosphere[2].

    • Aqueous Workup (Self-Validation Step):

      • Dilute the reaction mixture with additional DCM (20 mL).

      • Wash the organic layer sequentially with 1M aqueous HCl (2 × 20 mL) to remove unreacted amine and DIPEA.

      • Wash with saturated aqueous NaHCO3​ (2 × 20 mL) to remove unreacted Boc-Tyr(Z)-OH and HOBt.

      • Wash with brine (1 × 20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the protected dipeptide (Boc-Tyr(Z)-AA-OMe) as a crude oil or foam.

    Protocol B: N
    α Deprotection (Chain Elongation)
    • Dissolve the crude Boc-Tyr(Z)-AA-OMe in a 1:1 mixture of TFA/DCM (10 mL/mmol).

    • Stir at room temperature for 30–45 minutes. Monitor by TLC (disappearance of the Boc-protected starting material).

    • Concentrate the mixture in vacuo. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA, yielding the TFA salt of H-Tyr(Z)-AA-OMe, ready for the next coupling cycle.

    Protocol C: Global Deprotection (Hydrogenolysis of O -Cbz)
    • To a flask containing the fully assembled, O -Cbz protected peptide (1.00 eq), add 10 wt % Pd/C (0.10 eq by weight)[2].

    • Evacuate the flask with N2​ for 15 minutes, then attach a balloon of hydrogen gas ( H2​ ).

    • Carefully add Methanol (MeOH) to achieve a 0.2 M solution. Stir vigorously at room temperature overnight (15 h)[2].

    • Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the globally deprotected peptide.

    Process Visualization

    LPPS_Workflow Start Reactants Boc-Tyr(Z)-OH + H-AA-OMe Activation Activation EDC·HCl, HOBt, DIPEA Start->Activation Coupling Coupling Reaction DCM, RT, 15h Activation->Coupling Active OBt Ester Workup Aqueous Workup 1M HCl, NaHCO3, Brine Coupling->Workup Water-soluble Urea Intermediate Protected Peptide Boc-Tyr(Z)-AA-OMe Workup->Intermediate Organic Phase Deprotection1 N-α Boc Deprotection 50% TFA in DCM Intermediate->Deprotection1 Chain Elongation Deprotection2 O-Cbz Hydrogenolysis Pd/C, H2, MeOH Deprotection1->Deprotection2 TFA Evaporation Product Final Peptide H-Tyr-AA-OMe Deprotection2->Product Global Deprotection

    Workflow of Liquid-Phase Peptide Synthesis (LPPS) using O-Cbz-L-Tyrosine.

    Quantitative Troubleshooting & Optimization

    The table below summarizes common LPPS deviations when utilizing O-Cbz-L-Tyrosine and their respective physicochemical resolutions.

    Observation / IssueMechanistic CauseCorrective ActionExpected Purity Impact
    Incomplete Coupling Steric hindrance or premature degradation of the active ester.Increase EDC/HOBt to 1.5 eq. Switch solvent from DCM to DMF to increase solubility.+15-20% yield
    Emulsion during Workup Amphiphilic nature of the growing peptide chain trapping water.Add brine to the aqueous layer to increase ionic strength, or filter through Celite.N/A (Improves recovery)
    Incomplete O -Cbz Removal Catalyst poisoning by sulfur-containing impurities or steric shielding.Increase H2​ pressure (use a Parr shaker at 40 psi) or refresh the Pd/C catalyst mid-reaction.>98% conversion
    Epimerization at Tyrosine Over-basification leading to oxazolone formation.Strictly control DIPEA addition (maintain pH ~8). Pre-activate with HOBt before adding base.<0.5% D-enantiomer

    References

    • Neuland Labs. "What Is Liquid Phase Peptide Synthesis? Methods & Uses." Neuland Laboratories. Available at:[Link]

    • Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press / Taylor & Francis. Available at:[Link]

    • Quartararo, C. E., et al. "Application of High-Throughput Competition Experiments in the Development of Aspartate-Directed Site-Selective Modification of Tyrosine Residues in Peptides." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

    • US Patent 8217169B2. "Coupling agents for peptide synthesis." Google Patents.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    preventing O-CBZ-L-Tyrosine side reactions during peptide coupling

    A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for scientists utilizing O-CBZ-L-Tyrosine in peptide synthesis. This resource, developed by our team of Seni...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals

    Welcome to the Technical Support Center for scientists utilizing O-CBZ-L-Tyrosine in peptide synthesis. This resource, developed by our team of Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions to address common challenges and prevent unwanted side reactions during your experiments. We aim to combine technical accuracy with practical, field-proven insights to ensure the success of your peptide synthesis endeavors.

    Troubleshooting Guide: Navigating O-CBZ-L-Tyrosine Side Reactions

    This section is designed to help you identify, understand, and resolve specific issues that may arise during peptide coupling with O-CBZ-L-Tyrosine.

    Problem 1: Partial or Complete Loss of the CBZ Protecting Group During Fmoc Removal

    Symptoms:

    • You observe a mass corresponding to the unprotected tyrosine or a +79 Da adduct (formylation) on your peptide during LC-MS analysis.

    • The yield of your target peptide is significantly lower than expected.

    Root Cause Analysis: The Carbobenzyloxy (CBZ or Z) group, while robust, exhibits some lability to the basic conditions used for Fmoc-deprotection, typically 20-50% piperidine in DMF.[1][2][3] This is especially problematic in the synthesis of long peptides that require numerous deprotection cycles. The 2-bromobenzyloxycarbonyl (2-BrZ) protecting group, in particular, is known to be cleaved by piperidine.[1]

    Solutions & Preventative Measures:

    • Strategic Placement of Tyr(CBZ): If possible, introduce the O-CBZ-L-Tyrosine residue near the N-terminus of the peptide. This will limit its exposure to repeated piperidine treatments.[1]

    • Alternative Protecting Groups: For syntheses requiring high stability to basic conditions, consider using the tert-butyl (tBu) ether protecting group for the tyrosine sidechain (Fmoc-Tyr(tBu)-OH).[1][4] The tBu group is stable to piperidine and is cleanly removed during the final TFA cleavage.[1][4]

    • Milder Deprotection Conditions: While less common, using a milder base for Fmoc removal, such as 1,8-Diazabicycloundec-7-ene (DBU) in specific, controlled concentrations, can sometimes mitigate CBZ group loss. However, this requires careful optimization to ensure complete Fmoc removal.

    Problem 2: O-Alkylation of the Tyrosine Side Chain

    Symptoms:

    • LC-MS analysis reveals unexpected mass additions to your peptide, corresponding to the addition of alkyl groups (e.g., +57 Da for t-butyl).

    • You observe a complex mixture of byproducts during purification.

    Root Cause Analysis: If the CBZ group is prematurely lost, the newly exposed, nucleophilic phenolic hydroxyl group of tyrosine can be alkylated by carbocations present in the reaction mixture.[5] These carbocations are often generated from the cleavage of other acid-labile protecting groups (like tBu) or from the resin linker itself, especially during final cleavage with strong acids like TFA.[6]

    Solutions & Preventative Measures:

    • Scavengers are Crucial: During the final cleavage and deprotection step, always use a "cleavage cocktail" containing scavengers. These molecules, such as triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT), effectively quench reactive carbocations before they can modify your peptide.[6]

    • Orthogonal Protection Strategy: Employing a truly orthogonal protection strategy is the most effective preventative measure.[7] For Fmoc-based synthesis, using Fmoc-Tyr(tBu)-OH ensures the tyrosine side chain remains protected until the final acid cleavage, minimizing the window for side reactions.[4][8]

    Problem 3: N-Alkylation of the Peptide Backbone

    Symptoms:

    • Your final product shows a mass increase corresponding to an alkyl group, but the modification is not on the tyrosine side chain.

    • Sequencing or MS/MS fragmentation data indicates a modification on a backbone nitrogen.

    Root Cause Analysis: While less common, N-alkylation can occur under certain conditions, particularly if reactive alkylating agents are inadvertently generated.[9] This is a complex side reaction that can be sequence-dependent and influenced by the specific reagents used.

    Solutions & Preventative Measures:

    • Purity of Reagents: Ensure the high purity of all solvents and reagents, particularly DMF, as impurities can sometimes lead to unwanted side reactions.

    • Careful Reagent Selection: Be mindful of the combination of reagents used. Some coupling reagents, in the presence of certain side-chain protecting groups, can promote unexpected modifications. When in doubt, consult the literature for validated protocols for your specific peptide sequence.

    Frequently Asked Questions (FAQs)

    Q1: Is it always necessary to protect the side chain of tyrosine during peptide synthesis?

    A1: While it is possible to synthesize very short peptides without tyrosine side-chain protection, it is highly recommended to use a protecting group in most cases.[1][10] The unprotected phenolic hydroxyl group is nucleophilic and can be acylated during coupling steps, leading to branched peptides and other impurities that are difficult to separate.[4][10] It can also be modified during deprotection and cleavage steps.[1]

    Q2: What are the main advantages and disadvantages of using O-CBZ-L-Tyrosine in Fmoc-SPPS?

    A2:

    • Advantages: The CBZ group is stable to acidic conditions, making it compatible with Boc-based side-chain protecting groups and cleavage from certain resins.[3]

    • Disadvantages: Its primary drawback in Fmoc-SPPS is its partial lability to the piperidine used for Fmoc removal, which can lead to the side reactions discussed in the troubleshooting section.[1]

    Q3: How does O-CBZ-L-Tyrosine compare to other tyrosine protecting groups like tBu and Bzl?

    A3: The choice of protecting group is critical and depends on your overall synthetic strategy.

    Protecting GroupChemical StructureKey AdvantagesKey Disadvantages
    tert-Butyl (tBu) O-tBuHigh stability to piperidine; Cleaved by standard TFA cocktails.[4][10]Harsh TFA cleavage can lead to t-butylation of sensitive residues (e.g., Trp, Met).[4]
    Benzyl (Bzl) O-BzlCan be used in both Boc and Fmoc chemistry.[1]Partially removed by TFA, which can lead to side reactions during synthesis.[1][4]
    Carbobenzyloxy (CBZ/Z) O-CbzStable to mild acid.Partially labile to piperidine used in Fmoc deprotection.[1]

    Q4: Can I use O-CBZ-L-Tyrosine in a Boc-SPPS strategy?

    A4: Yes, O-CBZ-L-Tyrosine is compatible with Boc-SPPS. The CBZ group is generally stable to the TFA used for Boc deprotection. However, final cleavage from the resin, often performed with strong acids like HF, will also remove the CBZ group.

    Experimental Protocols & Visualizations

    Protocol: Standard Coupling of Fmoc-Amino Acid

    This protocol outlines a general procedure for coupling the next Fmoc-protected amino acid to the resin-bound peptide.

    Materials:

    • Peptide-resin with a free N-terminal amine

    • Fmoc-protected amino acid (3-5 equivalents)

    • Coupling reagent (e.g., HATU, HBTU) (3-5 equivalents)

    • Base (e.g., DIPEA, NMM) (6-10 equivalents)

    • Anhydrous DMF

    Procedure:

    • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

    • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid, coupling reagent, and base in DMF. Allow to pre-activate for 1-5 minutes.

    • Coupling: Add the activated amino acid solution to the swollen resin. Agitate at room temperature for 1-2 hours.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

    • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

    Workflow for Preventing Tyrosine Side Reactions

    The following diagram illustrates a decision-making workflow for minimizing side reactions when working with protected tyrosine residues.

    G start Start: Peptide Synthesis with Tyrosine strategy Choose Synthesis Strategy start->strategy fmoc Fmoc/tBu Strategy strategy->fmoc Fmoc-based boc Boc/Bzl Strategy strategy->boc Boc-based tyr_fmoc Use Fmoc-Tyr(tBu)-OH fmoc->tyr_fmoc tyr_boc Use Boc-Tyr(Bzl)-OH or Boc-Tyr(2,6-Cl2Bzl)-OH boc->tyr_boc cleavage_fmoc Final Cleavage with TFA Cocktail (include scavengers like TIS, H2O) tyr_fmoc->cleavage_fmoc cleavage_boc Final Cleavage with HF (include scavengers) tyr_boc->cleavage_boc end End: High-Purity Peptide cleavage_fmoc->end cleavage_boc->end

    Caption: Decision workflow for selecting a tyrosine protection strategy.

    Mechanism of CBZ Lability in Fmoc-SPPS

    This diagram illustrates the potential for premature deprotection of the CBZ group by piperidine during Fmoc removal.

    G start Peptide-Tyr(CBZ)-... N-terminus is Fmoc-protected reaction Fmoc Deprotection Step start->reaction piperidine Piperidine in DMF piperidine->reaction outcome1 Desired Outcome Fmoc group removed CBZ group intact reaction->outcome1 Ideal outcome2 Side Reaction Fmoc group removed CBZ group also cleaved reaction->outcome2 Potential Issue (especially with repeated cycles)

    Caption: Competing reactions during Fmoc deprotection of a Tyr(CBZ)-containing peptide.

    References

    • Minimal Protection Strategies for SPPS. (2025). DriveHQ. Retrieved from [Link]

    • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]

    • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Retrieved from [Link]

    • Postsynthetic Modification of Peptides via Chemoselective N-Alkylation of Their Side Chains. (2012). Organic Letters. Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Yield for O-CBZ-L-Tyrosine Catalytic Hydrogenation

    Welcome to the Technical Support Center for the catalytic deprotection of O-CBZ-L-Tyrosine. This guide is designed for researchers, process chemists, and drug development professionals facing yield bottlenecks, sluggish...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the catalytic deprotection of O-CBZ-L-Tyrosine. This guide is designed for researchers, process chemists, and drug development professionals facing yield bottlenecks, sluggish kinetics, or side-product formation during the hydrogenolysis of the carboxybenzyl (CBZ) protecting group.

    Part 1: Diagnostic Overview & Mechanistic Causality

    The removal of a CBZ group via palladium-catalyzed hydrogenation is typically a reliable, mild procedure[1]. However, O-CBZ-L-Tyrosine presents unique structural challenges that often lead to suboptimal yields. Understanding the physical chemistry behind these failures is the first step to optimizing your workflow.

    • Catalyst Poisoning via Amine Coordination : L-Tyrosine contains a free alpha-amine. Free amines act as strong Lewis bases, utilizing their lone electron pairs to coordinate irreversibly with the empty d-orbitals of the palladium surface[2]. This competitive binding blocks hydrogen activation sites, causing the reaction to stall prematurely.

    • Zwitterionic Insolubility : As the O-CBZ group is removed, the resulting L-Tyrosine forms a highly polar zwitterion. This species is notoriously insoluble in standard hydrogenation solvents (like pure methanol or ethanol) and will rapidly precipitate, physically coating the Pd/C catalyst and preventing further substrate turnover[2].

    • Aromatic Over-Reduction : The electron-rich phenolic ring of tyrosine is highly susceptible to over-reduction. If the hydrogen pressure is too high or the catalyst is overly active, the aromatic ring will reduce to a cyclohexyl moiety, yielding 3-cyclohexyl-L-alanine—an irreversible side reaction characterized by a +6 Da mass shift[3].

    Mechanism Start O-CBZ-L-Tyrosine (Starting Material) PdC 10% Pd/C, H2 (Catalytic Cleavage) Start->PdC Success L-Tyrosine + Toluene + CO2 (Desired Product) PdC->Success Optimal Conditions (Acidic, 1 atm) Poison Catalyst Poisoning (Amine Coordination) PdC->Poison Poor Solubility / Free Amine OverRed Cyclohexylalanine Byproduct (+6 Da Over-reduction) PdC->OverRed High Pressure / Excess Time

    Mechanistic pathways and side reactions in O-CBZ-L-Tyrosine hydrogenation.

    Part 2: Troubleshooting Knowledge Base (FAQs)

    Q1: My hydrogenation stalls at 50-60% conversion despite using a fresh batch of 10% Pd/C. How do I push the reaction to completion? A: Stalling is a classic symptom of amine-induced catalyst poisoning and poor zwitterion solubility[2]. Solution: Transition to an acid-modulated solvent system. Adding 1-5% (v/v) Acetic Acid or a stoichiometric amount of Formic Acid to your methanol solvent will protonate the alpha-amine into an ammonium cation. This eliminates the lone pair responsible for Pd-coordination and drastically improves the solubility of the deprotected product[4].

    Q2: My LC-MS analysis shows a major byproduct with a +6 Da mass shift. What is this, and how can I prevent it? A: A +6 Da mass shift indicates the complete over-reduction of the tyrosine aromatic ring into a 3-cyclohexyl-L-alanine derivative[3]. Solution: This occurs when thermodynamic driving forces are too high. Immediately reduce your hydrogen pressure to 1 atm (using a standard balloon setup rather than a Parr shaker). If the issue persists, switch to Catalytic Transfer Hydrogenation (CTH), which is highly chemoselective and will not reduce the aromatic ring[5].

    Q3: Can I avoid using hydrogen gas cylinders altogether for this deprotection? A: Yes. Catalytic Transfer Hydrogenation (CTH) using ammonium formate is an excellent alternative[5]. Ammonium formate decomposes in the presence of Pd/C to generate hydrogen in situ. This method is often faster, completely circumvents the risk of aromatic over-reduction, and is highly scalable for drug development workflows.

    DecisionTree Issue Low Yield or Sluggish Reaction? Check Check LC-MS / TLC Issue->Check Incomplete Incomplete Conversion (Stalled at 50-60%) Check->Incomplete Byproduct Major Byproduct (+6 Da Mass Shift) Check->Byproduct Sol1 Add 1-5% AcOH (Protonates Amine) Incomplete->Sol1 Sol2 Reduce H2 Pressure to 1 atm or use CTH Method Byproduct->Sol2

    Decision tree for troubleshooting low yields during CBZ deprotection.

    Part 3: Validated Experimental Protocols

    To ensure self-validating and reproducible results, utilize one of the two optimized protocols below based on your available equipment.

    Protocol A: Acid-Modulated Hydrogenolysis (Recommended for standard batch synthesis)

    The addition of acetic acid prevents catalyst deactivation and maintains homogeneity.

    • Preparation: Suspend O-CBZ-L-Tyrosine (1.0 eq) in a solvent mixture of Methanol/Acetic Acid (95:5, v/v) to achieve a final substrate concentration of 0.1 M.

    • Inertion: Purge the reaction flask with inert gas (N₂ or Ar) for 5 minutes to displace all oxygen.

    • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Dry Pd/C is highly pyrophoric in the presence of methanol vapors; always add under a blanket of inert gas.

    • Hydrogenation: Evacuate the flask lightly and backfill with H₂ gas using a standard 1 atm balloon.

    • Reaction: Stir vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting material via LC-MS.

    • Workup: Once complete, purge the flask with N₂. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess methanol.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the L-Tyrosine acetate salt.

    Protocol B: Catalytic Transfer Hydrogenation (CTH) (Recommended for preventing over-reduction)

    Utilizes ammonium formate to generate H₂ in situ, offering superior chemoselectivity.

    • Preparation: Suspend O-CBZ-L-Tyrosine (1.0 eq) in anhydrous Methanol (0.1 M).

    • Donor Addition: Add anhydrous ammonium formate (5.0 eq) directly to the suspension[5].

    • Catalyst Addition: Purge the system with N₂, then add 10% Pd/C (10% w/w).

    • Reaction: Equip the flask with a reflux condenser and gently heat the mixture to 40°C.

    • Monitoring: Stir for 1-2 hours. The reaction is typically complete when gas evolution (CO₂ and NH₃) ceases.

    • Workup: Cool to room temperature, filter through Celite, and concentrate under vacuum.

    Part 4: Quantitative Performance Data

    The following table summarizes the expected outcomes when modifying the reaction parameters, demonstrating the causality between conditions and yield.

    MethodSolvent SystemHydrogen SourceAdditiveConversion (%)Over-reduction (+6 Da)Isolated Yield (%)
    Standard Batch Pure MeOHH₂ gas (1 atm)None50-60% (Stalls)< 1%~ 45%
    High Pressure Pure MeOHH₂ gas (50 psi)None> 99%15-25%~ 70%
    Acid-Modulated MeOH / AcOH (95:5)H₂ gas (1 atm)Acetic Acid> 99%< 1%> 95%
    CTH Pure MeOHAmmonium FormateNone> 99%0% > 92%

    Part 5: References

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Incomplete O-CBZ Cleavage from Tyrosine Residues

    For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for incomplete cleavage of the O-benzyl carbamate (O-CBZ or O-Z) protecting group from tyrosine residues. As a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides in-depth troubleshooting for incomplete cleavage of the O-benzyl carbamate (O-CBZ or O-Z) protecting group from tyrosine residues. As a Senior Application Scientist, this resource is designed to move beyond simple procedural lists and delve into the underlying chemical principles to empower you to resolve experimental challenges effectively.

    Troubleshooting Guide: Incomplete O-CBZ Deprotection

    This section addresses specific issues you may encounter during the deprotection of O-CBZ from tyrosine residues.

    Issue 1: Significant Amount of Starting Material Remains After Catalytic Hydrogenolysis

    Probable Causes:

    • Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to "poisoning" by various functional groups and impurities. Sulfur-containing residues (cysteine, methionine), even in trace amounts, can deactivate the catalyst.[1] Additionally, the product amine can sometimes chelate with the palladium, reducing its activity.[2]

    • Poor Substrate Solubility: The O-CBZ protected peptide may have limited solubility in the chosen solvent, preventing efficient interaction with the heterogeneous catalyst.

    • Insufficient Hydrogen Source: Inadequate hydrogen pressure or poor gas-liquid mixing can starve the reaction.[3] For transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, formic acid) may be depleted before the reaction is complete.[3]

    • Peptide Aggregation: Peptides, especially those with hydrophobic sequences, can aggregate, which can hinder the reaction.[3][4]

    Solutions:

    Solution Rationale
    Increase Catalyst Loading A higher catalyst-to-substrate ratio can compensate for partial deactivation.
    Use a Fresh Batch of Catalyst Ensure the catalyst is active and has not been compromised by improper storage.
    Change or Modify the Solvent System To improve solubility, consider solvent mixtures such as methanol/water or ethanol/water.[3]
    Increase Hydrogen Pressure For reactions using hydrogen gas, increasing the pressure can enhance the reaction rate.[3]
    Replenish Hydrogen Donor In transfer hydrogenation, adding the hydrogen donor in portions can maintain a sufficient supply throughout the reaction.[3]
    Add a Mild Acid A small amount of acetic acid can protonate the newly formed amine, preventing it from coordinating with and inhibiting the palladium catalyst.[2]
    Elevate the Reaction Temperature Increasing the temperature can improve both solubility and reaction kinetics.[5]

    Experimental Protocol: Catalytic Transfer Hydrogenation for O-CBZ Deprotection

    This protocol offers a reliable and often milder alternative to high-pressure hydrogenation.[6]

    Materials:

    • O-CBZ-protected tyrosine-containing peptide

    • 10% Palladium on Carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Ammonium formate or Formic acid

    • Celite® or a suitable filter agent

    Procedure:

    • Dissolution: Dissolve the O-CBZ-protected peptide in methanol or ethanol.

    • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

    • Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (3-5 equivalents) or formic acid (5-10 equivalents).[3]

    • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.

    • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Work-up: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified as needed.

    Issue 2: Incomplete Deprotection with Acidic Cleavage (e.g., HBr in Acetic Acid)

    Probable Causes:

    • Insufficient Acid Strength: The concentration of HBr in acetic acid may be too low for efficient cleavage.

    • Presence of Water: Moisture can hydrolyze the HBr, reducing its efficacy.

    • Short Reaction Time: The reaction may not have proceeded to completion.

    Solutions:

    Solution Rationale
    Use Higher Concentration of HBr/AcOH Employing a 33% solution of HBr in acetic acid is a common and effective choice.[7]
    Ensure Anhydrous Conditions Use fresh, anhydrous reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
    Extend Reaction Time Monitor the reaction by TLC or LC-MS and allow it to proceed until all starting material is consumed.

    Issue 3: Appearance of Side Products

    Probable Causes:

    • O- to C-Benzyl Migration: Under acidic conditions, the benzyl group can migrate from the oxygen of the tyrosine side chain to the aromatic ring, resulting in 3-benzyltyrosine.[8]

    • Oxidation of Tyrosine: The tyrosine side chain can be susceptible to oxidation, especially during the final cleavage and deprotection steps if the cleavage cocktail is not properly formulated.[9]

    Solutions:

    Solution Rationale
    Use Scavengers in Acidic Cleavage For acid-mediated deprotection, including scavengers like phenol or p-cresol can help suppress the O- to C-benzyl migration.[8]
    Optimize Cleavage Cocktail When cleaving peptides from a solid support, a well-defined cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water is crucial to prevent side reactions.[10]

    Visualizing the Troubleshooting Workflow

    start Incomplete O-CBZ Cleavage method Identify Deprotection Method start->method hydrogenolysis Catalytic Hydrogenolysis method->hydrogenolysis Hydrogenolysis acid Acidic Cleavage method->acid Acidolysis cause_h Probable Cause? hydrogenolysis->cause_h cause_a Probable Cause? acid->cause_a catalyst Catalyst Inactivation cause_h->catalyst Catalyst solubility Poor Solubility cause_h->solubility Solubility h2_source Insufficient H2 Source cause_h->h2_source H2 Source acid_strength Insufficient Acid Strength cause_a->acid_strength Strength water Presence of Water cause_a->water Water solution_h Implement Solutions: - Increase catalyst loading - Change solvent - Replenish H2 donor - Add mild acid catalyst->solution_h solubility->solution_h h2_source->solution_h solution_a Implement Solutions: - Use higher conc. HBr/AcOH - Ensure anhydrous conditions - Extend reaction time acid_strength->solution_a water->solution_a

    Caption: Troubleshooting workflow for incomplete O-CBZ cleavage.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary methods for removing the O-CBZ group from tyrosine?

    A1: The most common methods are catalytic hydrogenolysis (using H₂ gas and a palladium catalyst), catalytic transfer hydrogenation (using a hydrogen donor like ammonium formate), and acidolysis (typically with HBr in acetic acid).[7][11][12]

    Q2: Can I use Lewis acids for O-CBZ deprotection?

    A2: Yes, Lewis acids such as aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to effectively and selectively remove N-Cbz groups, and this methodology can be applicable to O-CBZ as well, offering good functional group tolerance.[13][14][15]

    Q3: Is the O-CBZ group orthogonal to Boc and Fmoc protecting groups?

    A3: Yes, a key advantage of the CBZ group is its orthogonality to the acid-labile Boc group and the base-labile Fmoc group.[7] This allows for selective deprotection strategies in complex peptide synthesis. However, very harsh acidic conditions used for Boc deprotection can sometimes lead to partial cleavage of the CBZ group.[7]

    Q4: What should I do if I suspect my peptide is aggregating during deprotection?

    A4: To mitigate aggregation, you can try switching to a more polar solvent system, increasing the reaction temperature, or adding chaotropic salts.[4] Sonication can also help to break up aggregates and improve the reaction.[4]

    Q5: Are there any non-catalytic methods for O-CBZ removal?

    A5: Besides strong acidolysis, certain nucleophilic deprotection protocols exist, though they are more commonly applied to N-Cbz groups.[13][14] For O-CBZ, catalytic methods and acidolysis remain the most prevalent and reliable approaches.

    References

    • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
    • Benchchem. (2025). Application Notes and Protocols: Selective N-Cbz Deprotection of 3-Iodo-L-tyrosine.
    • Bodanszky, M., & Bodanszky, A. (1984). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 23(4), 385-393.
    • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77.
    • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
    • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
    • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.
    • Benchchem. (2025). Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal.
    • Benchchem. (2026). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
    • Google Patents. (n.d.). US7217835B2 - Production method of O-substituted tyrosine compound.
    • PubMed. (1995). Novel class of silicon-based protective groups for the side chain of tyrosine.
    • ACS Publications. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.
    • Unspecified Source. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
    • Unspecified Source. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
    • Benchchem. (2025). Side reactions in H-Gly-Ala-Tyr-OH synthesis with tyrosine protection.
    • Benchchem. (2025). Deprotection Strategies for the Fmoc Group from Tyrosine Residues: Application Notes and Protocols.
    • Google Patents. (2016). US20160024143A1 - Deprotection method.
    • Benchchem. (2026). Troubleshooting incomplete cleavage of peptide from resin.
    • Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine.
    • PMC. (n.d.). OH cleavage from tyrosine: debunking a myth.
    • Luxembourg Bio Technologies. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature.
    • ResearchGate. (n.d.). Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides.
    • RSC Publishing. (n.d.). A novel tyrosine hyperoxidation enables selective peptide cleavage.
    • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

    Sources

    Optimization

    how to improve solubility of O-CBZ-L-Tyrosine in DMF and NMP

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of specific protected amino acids.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of specific protected amino acids. The poor solubility of O-CBZ-L-Tyrosine in polar aprotic solvents like DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) is a classic bottleneck in peptide synthesis, polymer chemistry, and drug development.

    This guide provides field-proven, mechanistically grounded protocols to overcome this challenge.

    The Mechanistic Root of the Problem

    To solve a solubility issue, we must first understand the thermodynamic barriers preventing solvation.

    A common misconception is that adding a highly polar solvent like DMF or NMP should automatically dissolve any polar or protected amino acid. However, O-CBZ-L-Tyrosine is uniquely challenging. Because the Carbobenzyloxy (Cbz) protecting group is located on the phenolic oxygen (O-protected), the α -amine and α -carboxylic acid remain unprotected.

    At neutral pH, this molecule exists at its isoelectric point as a zwitterion ( NH3+​ and COO− )[1]. These oppositely charged poles form an incredibly rigid, tightly packed intermolecular crystal lattice driven by strong electrostatic interactions and hydrogen bonding[2]. While DMF and NMP possess high dielectric constants that make them excellent solvents for many organic compounds, they are strictly hydrogen-bond acceptors and lack the hydrogen-bond donating capability required to break the zwitterionic lattice on their own[3]. Therefore, the lattice energy of solid O-CBZ-L-Tyrosine far exceeds the solvation energy provided by neat DMF or NMP.

    To force this molecule into solution, we must actively disrupt the zwitterionic network using pH modulation, chaotropic agents, or thermomechanical energy.

    Solubilization Decision Workflow

    Your choice of solubilization strategy depends entirely on your downstream application. Use the decision tree below to select the appropriate protocol.

    G Start O-CBZ-L-Tyrosine in DMF/NMP (Cloudy Suspension) Q1 Is downstream reaction base-compatible? Start->Q1 BaseRoute Add 1.0 - 1.5 eq DIPEA or TEA Q1->BaseRoute Yes Q2 Is downstream reaction acid-compatible? Q1->Q2 No SolubleBase Soluble Carboxylate Salt (Clear Solution) BaseRoute->SolubleBase AcidRoute Add 1 - 5% v/v TFA Q2->AcidRoute Yes NeutralRoute Add 5% LiCl OR 10% DMSO + Sonication Q2->NeutralRoute No SolubleAcid Soluble Ammonium Salt (Clear Solution) AcidRoute->SolubleAcid SolubleNeutral Solvated Zwitterion Complex (Clear Solution) NeutralRoute->SolubleNeutral

    Caption: Workflow for solubilizing O-CBZ-L-Tyrosine in DMF/NMP based on downstream compatibility.

    Step-by-Step Troubleshooting Protocols

    Protocol A: The Base-Shift Method (Recommended)

    Causality: Adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) deprotonates the α -ammonium group ( NH3+​ NH2​ ). This permanently destroys the zwitterionic network, yielding a carboxylate-DIPEA salt that is highly soluble in polar aprotic solvents[4][5]. This is the ideal method if your next step is N-acylation or NCA (N-carboxyanhydride) formation.

    Methodology:

    • Weigh the required amount of O-CBZ-L-Tyrosine into a clean, dry glass vial.

    • Add anhydrous DMF or NMP to achieve the desired target concentration (e.g., 0.2 M).

    • Observation: The mixture will appear as an opaque, white suspension.

    • Add 1.2 to 1.5 molar equivalents of DIPEA dropwise while vortexing at 500 rpm.

    • Self-Validating Check: The solution must transition from an opaque suspension to an optically clear liquid within 60–120 seconds. Hold the vial against a light source; the complete absence of the Tyndall effect (light scattering) confirms total molecular dissolution. If slight cloudiness persists, add an additional 0.1 eq of DIPEA.

    Protocol B: The Acid-Shift Method

    Causality: If your downstream chemistry involves activating the carboxylic acid (and the amine will act as a nucleophile later), base addition is counterproductive. Instead, adding a strong organic acid like Trifluoroacetic acid (TFA) protonates the carboxylate ( COO− COOH ), leaving a soluble ammonium trifluoroacetate salt[5].

    Methodology:

    • Suspend O-CBZ-L-Tyrosine in DMF or NMP.

    • Add 1% to 5% (v/v) of TFA dropwise under continuous magnetic stirring.

    • Self-Validating Check: The suspension will clarify. To validate that the zwitterion is fully disrupted, spot 1 μ L of the clear solution onto wet pH paper; it should register highly acidic (pH < 3).

    Protocol C: Chaotropic Disruption & Thermomechanical Solvation

    Causality: If your protocol strictly requires neutral pH conditions, you cannot rely on charge-shifting. Instead, you must use a chaotropic salt (like LiCl) to coordinate with the polar groups and disrupt intermolecular hydrogen bonding, combined with thermal energy to overcome the lattice enthalpy[6]. Furthermore, substituting DMF with NMP is highly recommended here, as NMP is structurally superior at solvating hydrophobic aromatic moieties (like the Cbz group) and preventing aggregation[7][8].

    Methodology:

    • Suspend the amino acid in NMP (preferred over DMF).

    • Add 5% (w/v) anhydrous Lithium Chloride (LiCl) or 10% (v/v) DMSO[4][6].

    • Place the vial in a heated ultrasonic bath at 45 °C – 50 °C for 15 minutes.

    • Self-Validating Check: Inspect the bottom of the vial post-sonication. If a fine white powder persists, the lattice energy has not been fully overcome. Increase the bath temperature to 60 °C for an additional 10 minutes. A completely transparent solution indicates success.

    Quantitative Comparison of Solubilization Strategies

    The following table summarizes the operational parameters for each solubilization strategy to help you optimize your specific assay conditions.

    StrategyPrimary AdditiveSolvent PreferenceMechanism of ActionDownstream Compatibility
    Base-Shift 1.2 eq DIPEA or TEADMF or NMPDeprotonates NH3+​ , forms soluble carboxylate salt.N-terminal modifications, NCA synthesis.
    Acid-Shift 1-5% v/v TFADMF or NMPProtonates COO− , forms soluble ammonium salt.C-terminal activation, esterifications.
    Chaotropic 5-10% w/v LiClNMP (Optimal)Disrupts H-bond lattice via strong Li+ coordination.Neutral pH reactions, polymerizations.
    Co-Solvent 10-20% v/v DMSONMP > DMFDecreases dielectric resistance, solvates aromatic rings.General coupling, biological assays.

    Frequently Asked Questions (FAQs)

    Q: Should I choose DMF or NMP for my O-CBZ-L-Tyrosine stock solution? A: While DMF is the traditional standard, NMP is generally superior for this specific molecule. NMP possesses slightly different Hansen solubility parameters that make it exceptionally good at disrupting hydrophobic aggregation driven by the bulky, aromatic Cbz protecting group[3][8]. If you are experiencing persistent precipitation in DMF, switching to NMP is the easiest first-line troubleshooting step.

    Q: Will heating the solution to 60 °C degrade the O-CBZ protecting group? A: No. The O-Carbobenzoxy (Cbz) group is highly stable to mild heating and the weak bases/acids used in these protocols. Cleavage of the Cbz group typically requires harsh conditions, such as strong acids (e.g., HBr in acetic acid) or catalytic hydrogenation ( H2​ /Pd)[9].

    Q: Why can't I just dissolve it in water or a standard biological buffer? A: O-CBZ-L-Tyrosine has practically zero solubility in water at neutral pH (< 0.5 g/L). The addition of the hydrophobic benzyl ring in the Cbz group drastically increases the molecule's lipophilicity compared to native L-Tyrosine, making aqueous solvation thermodynamically unfavorable without extreme pH adjustments[2][10].

    References

    • Google Patents. "EP2406300B1 - Method for the production of polyamino acid random copolymers".
    • Imperial College London. "Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models - Imperial Spiral".[Link]

    • NIH PMC. "Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC".[Link]

    • Biotage. "How to synthesize hydrophobic peptides - Choosing the Right Solvent | Biotage".[Link]

    Sources

    Troubleshooting

    how to prevent O-CBZ-L-Tyrosine racemization during activation

    Module: Preventing O-Cbz-L-Tyrosine Racemization During Carboxyl Activation Welcome to the Advanced Troubleshooting Portal. This guide is designed for researchers and drug development professionals experiencing stereoche...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Module: Preventing O-Cbz-L-Tyrosine Racemization During Carboxyl Activation

    Welcome to the Advanced Troubleshooting Portal. This guide is designed for researchers and drug development professionals experiencing stereochemical integrity issues (epimerization/racemization) during the incorporation of O-Cbz-L-Tyrosine (or its N-protected derivatives like Fmoc-Tyr(Z)-OH) in solid-phase peptide synthesis (SPPS).

    Mechanistic Insight: The Causality of O-Cbz-L-Tyrosine Racemization

    To prevent racemization, we must first understand the thermodynamic and kinetic drivers behind it. During peptide synthesis, racemization occurs predominantly at the carboxy-activated amino acid during the coupling phase[1].

    While urethane-protected amino acids generally resist oxazolone-driven racemization, O-Cbz-L-Tyrosine is uniquely vulnerable to base-catalyzed direct enolization . The carbobenzoxy (Cbz) protecting group on the phenolic oxygen is highly electron-withdrawing. This exerts a strong inductive pull (-I effect) across the aromatic ring, which subtly increases the acidity of the α-proton.

    When the carboxyl group is converted into a highly reactive active ester (e.g., via HATU or DIC), the basicity threshold required to abstract the α-proton drops significantly. If a strong, unhindered tertiary amine is present in the coupling cocktail, it will abstract this proton, forming a planar enolate intermediate. Upon reprotonation, the chiral memory of the α-carbon is lost, yielding a mixture of L- and D-Tyrosine diastereomers[2].

    Mechanism A Activated O-Cbz-L-Tyrosine (Active Ester) B Base-Catalyzed Abstraction (e.g., DIPEA) A->B Strong Base C Planar Enolate Intermediate (Loss of Chirality) B->C -H⁺ D L-Tyrosine (Retention) C->D si-face attack E D-Tyrosine (Racemization) C->E re-face attack

    Base-catalyzed enolization mechanism of activated O-Cbz-L-Tyrosine leading to epimerization.

    Troubleshooting FAQs

    Q: I am using standard HATU/DIPEA chemistry for coupling Fmoc-Tyr(Z)-OH, and my final peptide contains 5-10% D-Tyr impurities. Why is this happening? A: The root cause is the basicity of N,N-diisopropylethylamine (DIPEA). DIPEA has a pKa of ~10.5, which is strong enough to abstract the α-proton of the highly activated HATU-ester intermediate[2]. Because HATU couples very fast, researchers often assume racemization won't have time to occur; however, the intense activation provided by uronium salts combined with a strong base actually accelerates the enolization pathway[2].

    Q: If my sequence is difficult and I must use a uronium salt like HATU or HBTU, how can I salvage the stereochemical integrity? A: You must lower the basicity of the reaction environment. Replace DIPEA with 2,4,6-trimethylpyridine (TMP, also known as collidine). TMP is a significantly weaker base (pKa ~7.4) that is still capable of driving uronium activation but lacks the basic strength to efficiently abstract the α-proton[2].

    Q: What is the absolute best coupling system to prevent O-Cbz-L-Tyrosine racemization? A: The most reliable method is carbodiimide activation using N,N'-diisopropylcarbodiimide (DIC) paired with Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate)[2]. This system forms a highly reactive ester without requiring any external tertiary amine base. Because the reaction environment remains slightly acidic/neutral, the base-catalyzed enolization pathway is effectively shut down, making it superior to traditional HOBt or HOAt additives[3].

    Q: Does temperature play a role during the activation step? A: Yes. Higher temperatures exponentially accelerate the rate of α-proton abstraction. Performing the initial activation step at lower temperatures (0–5 °C) kinetically favors the formation of the active ester while suppressing the higher-activation-energy enolization side reaction[4].

    Quantitative Data: Activation Systems vs. Racemization Risk

    To assist in selecting the correct chemistry, the following table summarizes the causal relationship between base strength, coupling reagents, and the relative risk of O-Cbz-L-Tyrosine racemization.

    Activation ReagentBase UsedBase pKaReaction EnvironmentRelative Racemization RiskRecommended Action
    HATU / HBTU DIPEA~10.5Strongly BasicHigh (5–10%) Avoid for O-Cbz-L-Tyr
    HATU / HBTU TMP (Collidine)~7.4Mildly BasicModerate (1–3%) Use only for highly hindered couplings
    DIC / HOBt NoneN/ANeutral / AcidicLow (<1%) Acceptable, but slower coupling
    DIC / Oxyma Pure NoneN/ANeutral / AcidicVery Low (<0.1%) Optimal Standard Protocol

    Validated Experimental Protocol: Zero-Racemization Coupling

    This protocol utilizes a self-validating DIC/Oxyma Pure system designed to minimize the lifetime of the activated intermediate and eliminate basicity-driven enolization[2][4].

    Step-by-Step Methodology

    Phase 1: Reagent Preparation & Thermal Control

    • Calculate Equivalents: Use 3.0 to 5.0 equivalents of the N-protected O-Cbz-L-Tyrosine building block relative to the resin loading[4].

    • Dissolution: Dissolve the amino acid and an equimolar amount of Oxyma Pure (1:1 ratio) in minimal anhydrous N,N-Dimethylformamide (DMF)[4].

    • Thermal Control: Place the dissolved mixture in an ice bath and chill to 0–5 °C for 5 minutes. Causality: Lowering the temperature reduces the kinetic energy available for unwanted side reactions prior to activation.

    Phase 2: In-Situ Activation 4. Activation: Add 1.05 equivalents (relative to the amino acid) of Diisopropylcarbodiimide (DIC) to the chilled mixture[4]. 5. Strict Pre-activation Limit: Allow the mixture to pre-activate for no more than 1 to 2 minutes [4]. Causality: Minimizing the lifetime of the highly activated Oxyma-ester prevents thermodynamic drift toward the enolate.

    Phase 3: Coupling & Self-Validation 6. Transfer: Immediately transfer the activated cocktail to the drained peptide resin. 7. Coupling: Agitate the reaction mixture at room temperature for 1 to 2 hours[4]. 8. Primary Validation (Completeness): Wash the resin thoroughly with DMF and perform a Kaiser test. A negative result (yellow) validates that the coupling is complete and the amine is fully consumed[4]. 9. Secondary Validation (Chirality): Perform a micro-cleavage of a small resin aliquot. Analyze the crude peptide via Chiral HPLC or use Marfey’s reagent derivatization to confirm that the D-Tyr epimer is below the 0.5% detection threshold.

    Protocol S1 1. Mix Reagents O-Cbz-L-Tyr + Oxyma Pure S2 2. Thermal Control Chill to 0-5°C S1->S2 S3 3. Activation Add DIC (1.05 eq) S2->S3 S4 4. Pre-activation Strictly ≤ 2 mins S3->S4 S5 5. Coupling React with Resin (1-2 hrs) S4->S5

    Optimized step-by-step workflow for DIC/Oxyma-mediated coupling of O-Cbz-L-Tyrosine.

    References

    • Peptide Chemistry: Proven Strategies to Prevent Cysteine Racemization (Mechanisms of base-catalyzed abstraction and DIC/Oxyma applications). Peptide Chemistry Org. Available at: [Link]

    • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis (Validation of activation-induced racemization). PubMed / Analytical Chemistry. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Overcoming Steric Hindrance in O-CBZ-L-Tyrosine Coupling

    Welcome to the Advanced Peptide Synthesis Support Portal. This guide is designed for researchers and drug development professionals troubleshooting difficult coupling cycles involving O-CBZ-L-Tyrosine.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Peptide Synthesis Support Portal. This guide is designed for researchers and drug development professionals troubleshooting difficult coupling cycles involving O-CBZ-L-Tyrosine.

    Portal Overview: The Mechanistic Challenge

    O-CBZ (Carboxybenzyl) protection on the phenolic hydroxyl of Tyrosine introduces significant steric bulk to the amino acid side chain. During Solid-Phase Peptide Synthesis (SPPS), when O-CBZ-L-Tyrosine acts as either the acyl donor or the resin-bound acyl acceptor, this bulky aromatic protecting group restricts the conformational freedom of the peptide backbone. This physical obstruction drastically slows down reaction kinetics, leading to incomplete couplings, deletion sequences, and reduced crude purity[1]. Overcoming this requires highly optimized activation chemistry and solvation strategies.

    Diagnostic Troubleshooting Workflow

    TroubleshootingWorkflow Start O-CBZ-L-Tyrosine Coupling Incomplete? CheckReagent Step 1: Upgrade Reagent (Use HATU, COMU, or PyAOP) Start->CheckReagent Low Yield Detected CheckBase Step 2: Optimize Base (DIPEA or TMP) CheckReagent->CheckBase Still Incomplete Success Coupling Successful (Verify via Kaiser Test) CheckReagent->Success Resolved CheckSolvent Step 3: Enhance Solvation (Switch to NMP or DCM/DMF) CheckBase->CheckSolvent Aggregation Suspected CheckBase->Success Resolved CheckSolvent->Success Resolved

    Caption: Diagnostic workflow for resolving O-CBZ-L-Tyrosine steric hindrance.

    Q&A: Mechanistic Troubleshooting

    Q: Why do standard carbodiimides (DIC/DCC) fail with O-CBZ-L-Tyrosine? A: Standard carbodiimides form an O-acylisourea intermediate that is highly susceptible to steric clash. For bulky residues, this intermediate struggles to react with the incoming amine before undergoing side reactions (like rearrangement to the inactive N-acylurea). Switching to aminium/uronium salts (e.g., HATU) or phosphonium salts (e.g., PyAOP) generates highly reactive HOAt esters. These esters benefit from anchimeric assistance (neighboring group participation) provided by the pyridine nitrogen, effectively bypassing the steric barrier[1],[2].

    Q: How does solvent choice impact the coupling of bulky tyrosine derivatives? A: Inadequate solvation leads to peptide aggregation, which exacerbates steric hindrance by physically burying the reactive N-terminus within the resin matrix. Switching from standard Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), or using a ternary mixture like DCM/DMF/NMP (1:1:1), improves the swelling of the peptide-resin complex and exposes the sterically hindered reactive sites[1].

    Validated Methodologies

    Protocol 1: Double Coupling with Phosphonium Salts (PyAOP)

    Causality Note: We recommend PyAOP over HATU for the first troubleshooting step when dealing with extended coupling times. Unlike uronium reagents, phosphonium reagents do not cause guanidinylation of the free amine when used in excess, allowing you to safely "feed" a slow coupling reaction to completion.

    • Step 1: Resin Swelling: Swell the Fmoc-deprotected resin in NMP for 30 minutes to maximize pore accessibility.

    • Step 2: Pre-activation: In a separate vessel, dissolve Fmoc-Tyr(Cbz)-OH (4 eq), PyAOP (3.9 eq), and DIPEA (8 eq) in NMP. Allow 2 minutes for the highly reactive OAt ester to form.

    • Step 3: First Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

    • Step 4: Self-Validation (Kaiser Test): Wash the resin (3x NMP, 3x DCM). Perform a Kaiser test on a few beads.

      • Decision Gate: If the beads are blue (indicating unreacted amines), proceed to Step 5. If colorless, the coupling is complete.

    • Step 5: Second Coupling: Repeat Steps 2-3 using fresh reagents to drive the remaining hindered sites to completion.

    Protocol 2: Microwave-Assisted Peptide Synthesis (MAPS)

    Causality Note: Applying microwave energy provides the necessary thermal energy to overcome the high activation barrier caused by the O-CBZ group without the prolonged exposure times that typically lead to racemization[1].

    • Step 1: Reagent Preparation: Prepare the coupling mixture containing Fmoc-Tyr(Cbz)-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Step 2: Transfer: Add the solution to the resin in a microwave-compatible reaction vessel.

    • Step 3: Irradiation: Irradiate the vessel at 75°C for 5 minutes with continuous stirring or nitrogen bubbling.

    • Step 4: Validation: Wash the resin thoroughly and verify completion with a Kaiser test.

    Performance Data: Coupling Reagent Comparison

    Selecting the right coupling reagent is critical for O-CBZ-L-Tyrosine. The table below summarizes the quantitative and mechanistic profiles of common reagents used for hindered couplings[2],[3].

    Coupling ReagentChemical ClassActive Ester GeneratedAnchimeric AssistanceGuanidinylation RiskEfficacy for O-CBZ-Tyr
    DIC / HOBt CarbodiimideOBtNoNoneLow
    HBTU UroniumOBtNoHighModerate
    HATU UroniumOAtYes (Pyridine N)HighExcellent
    PyAOP PhosphoniumOAtYes (Pyridine N)NoneExcellent
    COMU Uronium (Oxyma)OxymaYes (H-bonding)HighExcellent

    Frequently Asked Questions (FAQs)

    Q: I am seeing multiple peaks in my HPLC analysis after using HATU for an O-CBZ-L-Tyrosine coupling. What happened? A: If HATU is used in excess or if pre-activation is insufficient, it can react directly with the N-terminal amine of the resin-bound peptide, forming a permanently blocked guanidinium byproduct. To prevent this, ensure the amino acid is strictly in excess of the coupling reagent (e.g., 4.0 eq amino acid to 3.9 eq HATU), or switch to a phosphonium reagent like PyAOP.

    Q: Can the base contribute to racemization during these prolonged couplings? A: Yes. While DIPEA is standard, its basicity can promote racemization via the oxazolone intermediate during the extended coupling times required for bulky amino acids. Switching to a less basic, sterically hindered base like 2,4,6-trimethylpyridine (TMP) or collidine can suppress racemization while maintaining coupling efficiency[3].

    References

    • Title: Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids Source: benchchem.com URL: 1

    • Title: Peptide Coupling Reagents Guide (In-situ activating reagents) Source: sigmaaldrich.com URL: 2

    • Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: acs.org (Organic Process Research & Development) URL: 3

    • Title: Peptide Coupling Reagents Guide (Side Reactions & Phosphonium Reagents) Source: sigmaaldrich.com URL:

    Sources

    Reference Data & Comparative Studies

    Validation

    O-CBZ-L-Tyrosine vs. O-tBu-L-Tyrosine: A Comparative Guide for Fmoc Peptide Synthesis

    In the landscape of solid-phase peptide synthesis (SPPS), particularly under the widely adopted Fmoc/tBu strategy, the meticulous selection of side-chain protecting groups is paramount to achieving high purity and yield....

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of solid-phase peptide synthesis (SPPS), particularly under the widely adopted Fmoc/tBu strategy, the meticulous selection of side-chain protecting groups is paramount to achieving high purity and yield. The phenolic hydroxyl group of tyrosine represents a critical point of potential side reactions, necessitating robust protection.[1] This guide provides an in-depth, data-driven comparison of two commonly employed protected tyrosine derivatives: Fmoc-L-Tyr(Cbz)-OH and Fmoc-L-Tyr(tBu)-OH. We will delve into the chemical rationale behind their use, compare their performance based on experimental evidence, and provide detailed protocols to inform your synthetic strategy.

    The Critical Role of Tyrosine Side-Chain Protection

    The hydroxyl group of the tyrosine side chain is nucleophilic and, if left unprotected, can undergo undesirable acylation during peptide bond formation.[1] This leads to the formation of branched peptide impurities that are often difficult to separate from the target peptide, ultimately compromising the final yield and purity. Therefore, a temporary protecting group is installed on the hydroxyl function, which must remain stable throughout the iterative cycles of Fmoc deprotection (typically with piperidine) and coupling, yet be readily removable during the final cleavage from the solid support.[]

    Head-to-Head Comparison: CBZ vs. tBu Protection

    The fundamental difference between O-Carbobenzyloxy-L-Tyrosine (O-CBZ-L-Tyrosine) and O-tert-Butyl-L-Tyrosine (O-tBu-L-Tyrosine) lies in the chemical nature and cleavage mechanism of their respective protecting groups.

    O-CBZ-L-Tyrosine: The Hydrogenolysis-Labile Classic

    The Carbobenzyloxy (Cbz or Z) group is a benzyl-based protecting group.[3][4] It is traditionally valued for its stability under a wide range of conditions, including the basic conditions used for Fmoc-group removal.[3]

    • Cleavage Mechanism: The Cbz group is primarily cleaved under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., H₂/Pd-C).[5] It is largely stable to the strong acids, like trifluoroacetic acid (TFA), that are typically used for the final cleavage in Fmoc-SPPS.[6] This presents a significant strategic consideration. If other residues in the peptide are sensitive to hydrogenation (e.g., Cys, Met, Trp), or if the desired peptide contains functionalities incompatible with catalytic reduction, the use of a Cbz group becomes problematic.[5]

    O-tBu-L-Tyrosine: The Acid-Labile Workhorse

    The tert-Butyl (tBu) group is the most widely utilized protecting group for tyrosine in Fmoc-SPPS.[1] Its popularity stems from its high stability to the basic conditions of Fmoc deprotection and its convenient removal during the final acid-mediated cleavage step.[1][7]

    • Cleavage Mechanism: The tBu ether is cleaved under strong acidic conditions, typically with a high concentration of TFA (e.g., 95%).[1][8] This is perfectly orthogonal to the base-labile Fmoc group, forming the cornerstone of the Fmoc/tBu strategy.[9] The acid-catalyzed cleavage generates a stable tert-butyl cation, which must be "scavenged" to prevent undesirable side reactions, such as the re-alkylation of sensitive residues like tryptophan or methionine.[1][10]

    Data-Driven Performance Analysis

    The choice between Cbz and tBu protection significantly impacts the cleavage strategy and the potential for side reactions.

    FeatureO-CBZ-L-TyrosineO-tBu-L-Tyrosine
    Protecting Group Carbobenzyloxy (Cbz)tert-Butyl (tBu)
    Primary Cleavage Catalytic HydrogenolysisStrong Acid (e.g., 95% TFA)[1]
    Stability to Fmoc Deprotection HighHigh[7]
    Orthogonality in Fmoc/tBu SPPS Limited (Requires separate deprotection step)High (Cleaved simultaneously with resin cleavage)[9]
    Potential Side Reactions Catalyst poisoning, reduction of sensitive residues (e.g., Met, Cys)[5]t-Butylation of nucleophilic side chains (e.g., Trp, Met) if scavenging is inefficient[1]
    Compatibility Not ideal for peptides containing reducible functional groups or sulfur-containing amino acids.Broadly compatible with most standard Fmoc-SPPS protocols.

    Experimental Protocols

    To illustrate the practical implications of choosing between these two protecting groups, we present a generalized workflow for the synthesis of a model peptide containing tyrosine.

    Experimental Workflow for Fmoc-SPPS

    G cluster_0 Peptide Chain Elongation cluster_1 Final Cleavage and Deprotection A Start with Resin B Fmoc Deprotection (20% Piperidine in DMF) A->B C Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) B->C D Wash C->D D->B Repeat for each amino acid E Final Fmoc Deprotection D->E F Wash and Dry Resin E->F G Cleavage from Resin & Side-Chain Deprotection F->G H Precipitate and Purify Peptide G->H

    Caption: Generalized workflow for Fmoc Solid-Phase Peptide Synthesis.

    Protocol 1: Final Cleavage and Deprotection for a Peptide Synthesized with Fmoc-Tyr(tBu)-OH

    This protocol assumes the peptide has been fully assembled on the resin and the N-terminal Fmoc group has been removed.

    • Resin Preparation: Wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.[7]

    • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard and effective cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[11] For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.[7][12]

    • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[7] Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[12]

    • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.[6]

    • Precipitation: Add the TFA filtrate to cold diethyl ether to precipitate the crude peptide.[6]

    • Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum and proceed with purification, typically by reverse-phase HPLC.[6]

    Cleavage Mechanism for O-tBu-L-Tyrosine

    G Tyr_tBu Tyr(tBu)-Peptide Protonated_Ether Protonated Ether Intermediate Tyr_tBu->Protonated_Ether + H+ TFA TFA (H+) Tyr_OH Tyr(OH)-Peptide Protonated_Ether->Tyr_OH tBu_cation tert-Butyl Cation Protonated_Ether->tBu_cation Scavenged_cation Scavenged Product tBu_cation->Scavenged_cation + Scavenger Scavenger Scavenger (e.g., TIS)

    Sources

    Comparative

    A Comparative Guide to O-CBZ and O-Benzyl Protecting Groups for Tyrosine

    For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis and the broader field of organic chemistry, the judicious selection of protecting groups is paramount to achievi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the intricate world of peptide synthesis and the broader field of organic chemistry, the judicious selection of protecting groups is paramount to achieving desired synthetic outcomes. For the amino acid tyrosine, with its nucleophilic phenolic hydroxyl group, effective protection is critical to prevent unwanted side reactions during peptide chain elongation and modification.[1][2][3] This guide provides a detailed, evidence-based comparison of two commonly employed protecting groups for the tyrosine side chain: the Carboxybenzyl (O-CBZ or O-Z) and the Benzyl (O-Bn) groups.

    At a Glance: O-CBZ vs. O-Benzyl for Tyrosine

    FeatureO-Carboxybenzyl (O-CBZ)O-Benzyl (O-Bn)
    Structure Benzyl group attached via a carbamate linkage to the phenolic oxygen.Benzyl group directly attached to the phenolic oxygen, forming an ether linkage.
    Stability Generally more stable to acidic conditions than O-Bn.[4][5]Stable under basic and a variety of other reaction conditions, but can be labile to strong acids.[6][7]
    Primary Deprotection Method Catalytic Hydrogenolysis (e.g., H₂/Pd-C).[8]Catalytic Hydrogenolysis (e.g., H₂/Pd-C).[9]
    Alternative Deprotection Strong acids (e.g., HBr/AcOH), Lewis acids (e.g., AlCl₃/HFIP).[8][10][11][12]Strong acids (e.g., HF, TFA), Oxidative cleavage (e.g., DDQ).[7]
    Key Advantage The carbamate linkage can offer enhanced stability in certain contexts.Extensive historical use and well-established protocols.[13]
    Potential Side Reactions Incomplete deprotection under mild conditions.Acid-catalyzed O- to C-migration of the benzyl group, leading to 3-benzyltyrosine.[14]

    The Underlying Chemistry: A Deeper Dive

    The choice between O-CBZ and O-benzyl for tyrosine protection hinges on the specific requirements of the synthetic route, particularly the orthogonality needed with other protecting groups in the molecule.[15]

    O-Carboxybenzyl (O-CBZ): Enhanced Stability Through Carbonate Functionality

    The O-CBZ group is introduced by reacting the phenolic hydroxyl of tyrosine with benzyl chloroformate.[16] This forms a benzyl carbonate, a linkage that generally exhibits greater stability towards acidic conditions compared to the simple benzyl ether of the O-Bn group.[4][5]

    Deprotection Mechanisms:

    • Catalytic Hydrogenolysis: This is the most common and often preferred method for removing the CBZ group.[11] It is a mild process that yields the deprotected phenol, toluene, and carbon dioxide as byproducts.

    • Acid-Mediated Cleavage: Strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH), can effectively cleave the CBZ group.[11] More recently, Lewis acid-based methods, like aluminum chloride in hexafluoroisopropanol (AlCl₃/HFIP), have emerged as milder alternatives that are compatible with a wider range of functional groups.[12][17]

    O-Benzyl (O-Bn): The Workhorse of Phenol Protection

    The O-benzyl group is a classic and widely used protecting group for alcohols and phenols, valued for its general stability under both acidic and basic conditions.[6][18] It is typically introduced via a Williamson ether synthesis, for example, by reacting the phenoxide of tyrosine with benzyl bromide.[7][19]

    Deprotection Mechanisms:

    • Catalytic Hydrogenolysis: Similar to the O-CBZ group, the O-Bn group is readily cleaved by catalytic hydrogenolysis.[9] Catalytic transfer hydrogenation, using a hydrogen donor like formic acid or cyclohexene in the presence of a palladium catalyst, offers a convenient alternative to using hydrogen gas.[6][20][21]

    • Acid-Catalyzed Cleavage: Strong acids can also be used for deprotection, but this method is less common for O-Bn on tyrosine due to a significant side reaction.[7]

    • A Note on a Critical Side Reaction: A well-documented drawback of using O-benzyl protection for tyrosine is the acid-catalyzed O- to C-migration of the benzyl group. This rearrangement leads to the formation of the undesired 3-benzyltyrosine isomer.[14] This side reaction can be minimized by using specific acid mixtures, such as HBr in a mixture of phenol and p-cresol, or by employing milder deprotection strategies.[14]

    Experimental Data: A Side-by-Side Comparison

    ParameterO-CBZ ProtectionO-Benzyl Protection
    Typical Protection Yield HighHigh
    Deprotection Conditions H₂/Pd-C; HBr/AcOH; AlCl₃/HFIPH₂/Pd-C; Catalytic Transfer Hydrogenation; Strong Acids (with caution)
    Orthogonality Stable to conditions used for Fmoc and Boc N-terminal deprotection.Stable to basic conditions for Fmoc deprotection, but can show some lability with repeated Boc deprotection using strong TFA.[4]
    Compatibility Broad, but sensitive to reductive conditions.Broad, but sensitive to strong acids and reductive conditions.

    Field-Proven Insights: Making the Right Choice

    As a Senior Application Scientist, the decision between O-CBZ and O-benzyl for tyrosine protection is often guided by the overall synthetic strategy and the presence of other functional groups.

    • For robust, multi-step syntheses, especially those employing Boc-based strategies where repeated acid exposure is necessary, the O-CBZ group may offer a slight advantage in stability. The electron-withdrawing nature of the carbonate can lessen the propensity for acid-catalyzed side reactions.

    • When mild, non-acidic deprotection is the priority, both groups are excellent choices, as they are readily cleaved by catalytic hydrogenolysis. The choice may then come down to the availability of starting materials or established laboratory protocols.

    • If your synthesis involves other reducible functional groups (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenolysis is not a viable deprotection method for either group. In such cases, the alternative deprotection methods become critical. The acid-mediated cleavage of O-CBZ or the potential for oxidative cleavage of O-Bn would need to be carefully considered in the context of the entire molecule.

    • To avoid the risk of 3-benzyltyrosine formation, especially in acid-sensitive applications, the O-CBZ group is the more conservative and often safer choice.

    Visualizing the Chemistry

    Protection and Deprotection of Tyrosine with O-CBZ

    G Tyrosine Tyrosine CBZ_Protected_Tyr O-CBZ-Tyrosine Tyrosine->CBZ_Protected_Tyr Benzyl Chloroformate, Base Deprotected_Tyr Tyrosine CBZ_Protected_Tyr->Deprotected_Tyr H₂/Pd-C or Strong Acid G Tyrosine Tyrosine Benzyl_Protected_Tyr O-Benzyl-Tyrosine Tyrosine->Benzyl_Protected_Tyr Benzyl Bromide, Base Deprotected_Tyr Tyrosine Benzyl_Protected_Tyr->Deprotected_Tyr H₂/Pd-C or Strong Acid

    Caption: O-Benzyl Protection and Deprotection of Tyrosine.

    Experimental Protocols

    Protocol 1: O-CBZ Protection of N-Boc-Tyrosine
    • Dissolution: Dissolve N-Boc-Tyrosine (1.0 eq) in a suitable solvent mixture such as dioxane and water (1:1).

    • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.

    • Acylation: Add benzyl chloroformate (1.1 eq) dropwise at 0 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Work-up: Upon completion, acidify the mixture with 1 M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

    Protocol 2: Catalytic Hydrogenolysis for O-CBZ or O-Benzyl Deprotection
    • Setup: Dissolve the protected tyrosine derivative (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10 mol %).

    • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product.

    Conclusion

    Both O-CBZ and O-benzyl are effective and widely used protecting groups for the phenolic hydroxyl of tyrosine. The choice between them is not one of "better" or "worse," but rather a strategic decision based on the specific demands of the synthetic route. The O-benzyl group is a reliable choice with a long history of use, while the O-CBZ group offers enhanced stability in acidic environments, potentially mitigating the risk of O- to C-benzyl migration. A thorough understanding of their respective chemistries, stabilities, and deprotection conditions is essential for any researcher working on the synthesis of tyrosine-containing peptides and other complex molecules.

    References

    • Bieg, T., & Szeja, W. (1985).
    • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
    • Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68.
    • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

    • BenchChem. (2026, March).
    • BenchChem. (n.d.). Comparative study of deprotection methods for benzyl and trityl ethers.
    • ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
    • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1384.
    • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
    • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

    • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
    • Yajima, H., Takeyama, M., Kanaki, J., Nishimura, O., & Fujino, M. (1978). Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroacetic Acid. Chemical and Pharmaceutical Bulletin, 26(8), 3439-3441.
    • Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674.
    • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
    • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

    • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics.
    • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
    • BenchChem. (2025).
    • BenchChem. (2025, December). Benzyl Ester vs.
    • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

    • Google Patents. (n.d.). US7217835B2 - Production method of O-substituted tyrosine compound.
    • Royal Society of Chemistry. (n.d.).
    • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Boc-O-(2-bromo-Cbz)-L-Tyrosine in Modern Peptide Synthesis.
    • Ramesh, R., De, K., Gupta, S., & Chandrasekaran, S. (2008). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 120(1), 163-173.
    • Google Patents. (n.d.). US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
    • University of Evansville. (n.d.). Alcohol Protecting Groups.
    • Digital Commons @ Michigan Tech. (2024, September 1). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential.
    • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
    • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview.
    • Tian, Z., Gu, C., Roeske, R. W., Zhou, M., & Van Etten, R. L. (1993). Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. International Journal of Peptide and Protein Research, 42(2), 155-158.
    • ResearchGate. (n.d.). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides.
    • Reddit. (2025, January 14).
    • Google Patents. (n.d.). WO2012159997A1 - Modified tyrosine amino acids, peptides containing them, and their use for detecting hydrolase enzyme activity.
    • BenchChem. (2025). Application Notes and Protocols: Selective N-Cbz Deprotection of 3-Iodo-L-tyrosine.
    • Royal Society of Chemistry. (n.d.). Experimental Procedures.
    • Wiley-VCH. (n.d.). 1 Protection Reactions.

    Sources

    Validation

    HPLC method validation for assessing O-CBZ-L-Tyrosine purity

    [label="Specificity Testing\n(Impurity Resolution > 2.0)", fillcolor="#34A8 HPLC Method Validation for Assessing O-CBZ-L-Tyrosine Purity: A Comprehensive Comparison Guide Introduction In the realm of solid-phase peptide...

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    Author: BenchChem Technical Support Team. Date: April 2026

    [label="Specificity Testing\n(Impurity Resolution > 2.0)", fillcolor="#34A8

    HPLC Method Validation for Assessing O-CBZ-L-Tyrosine Purity: A Comprehensive Comparison Guide

    Introduction

    In the realm of solid-phase peptide synthesis (SPPS) and pharmaceutical development, the purity of protected amino acid derivatives is non-negotiable. O-CBZ-L-Tyrosine (O-carbobenzoxy-L-tyrosine, CAS 21106-04-7) is a critical building block where the highly reactive phenolic hydroxyl group of tyrosine is protected by a carbobenzoxy (Cbz) group [2.7]. Impurities in this raw material—such as free L-tyrosine, benzyl alcohol, or unreacted benzyl chloroformate—can lead to truncated sequences or branched peptides, severely compromising downstream drug efficacy[1].

    To ensure the integrity of this compound, analytical laboratories must develop and validate robust High-Performance Liquid Chromatography (HPLC) methods in strict accordance with the[2]. This guide provides an authoritative, step-by-step methodology for O-CBZ-L-Tyrosine purity assessment, objectively comparing modern chromatographic techniques and product grades.

    Mechanistic Insight: The Chemistry of the Separation

    Unlike underivatized amino acids, which lack a strong chromophore and require complex, error-prone pre-column derivatization (e.g., with o-phthalaldehyde or FMOC) for UV or fluorescence detection[3], O-CBZ-L-Tyrosine possesses an inherent analytical advantage. The addition of the aromatic Cbz protecting group significantly increases the molecule's hydrophobicity and provides a strong UV chromophore[4].

    Causality in Method Design: Because of the Cbz group, O-CBZ-L-Tyrosine exhibits strong retention on Reversed-Phase (RP) C18 columns. We utilize 0.1% Trifluoroacetic Acid (TFA) in the mobile phase. TFA acts as a volatile ion-pairing agent that lowers the mobile phase pH to ~2.0, well below the pKa of the molecule's carboxylic acid group. This ensures the analyte remains fully protonated and neutral, preventing secondary electrostatic interactions with residual silanols on the silica stationary phase. Without TFA, the chromatogram would suffer from severe peak tailing and poor resolution of closely eluting impurities.

    Analytical Validation Workflow

    HPLC_Validation A Method Development (Column & Mobile Phase) B Specificity Testing (Impurity Resolution > 2.0) A->B C Linearity & Range (R² ≥ 0.999) B->C D Accuracy & Recovery (Spike Recovery 98-102%) C->D E Precision (RSD ≤ 2.0%) D->E F Robustness (Flow & Temp Variations) E->F

    ICH Q2(R2) HPLC Method Validation Workflow for O-CBZ-L-Tyrosine Purity.

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness, the following protocol operates as a self-validating system. The sequence will only proceed if the built-in System Suitability Test (SST) passes predefined acceptance criteria.

    1. Reagent Preparation:

    • Diluent: Acetonitrile : Water (50:50, v/v).

    • Mobile Phase A: 0.1% TFA in Ultrapure Water (18.2 MΩ·cm).

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

    2. Chromatographic Conditions:

    • Column: Core-Shell C18 (2.7 µm, 4.6 x 100 mm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm (optimal for the Cbz aromatic ring)[4].

    • Gradient: 10% B to 90% B over 12 minutes.

    3. System Suitability Test (SST) - The Validation Gateway: Before analyzing unknown batches, inject a resolution standard containing 0.1 mg/mL O-CBZ-L-Tyrosine and 0.01 mg/mL free L-Tyrosine.

    • Causality: Free L-Tyrosine is the most common degradation product. If the system cannot resolve the highly polar free amino acid from the hydrophobic protected derivative, the column chemistry is failing.

    • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 ; Tailing factor ( Tf​ ) ≤1.5 ; Peak Area RSD (5 replicates) ≤2.0% .

    Performance Comparison: Core-Shell vs. Traditional HPLC

    When validating this method, laboratories must choose the appropriate stationary phase architecture. The table below objectively compares a modern Core-Shell column against a Traditional Fully Porous column for O-CBZ-L-Tyrosine analysis. Core-shell particles feature a solid silica core that reduces the diffusion path length, minimizing mass transfer resistance and yielding sharper peaks.

    MetricCore-Shell C18 (2.7 µm)Traditional Fully Porous C18 (5.0 µm)Analytical Advantage
    Resolution ( Rs​ ) 3.82.1Superior separation of benzyl alcohol impurities.
    Run Time 12 minutes25 minutes52% increase in laboratory throughput.
    Solvent Consumption 12 mL per run25 mL per runCost-effective and environmentally greener.
    Sensitivity (LOD) 0.05 µg/mL0.15 µg/mLSharper peaks increase signal-to-noise ratio.
    Operating Pressure ~280 bar~120 barCompatible with standard HPLC (no UHPLC required).

    Impurity Profiling Comparison: Product Grades

    Using the validated Core-Shell method, we can accurately quantify the impurity profiles of different commercial grades of O-CBZ-L-Tyrosine[1]. High-purity grades are essential for GMP peptide synthesis to prevent yield loss during long synthesis cycles.

    Product GradeTarget PurityFree L-TyrosineBenzyl AlcoholUnidentified Impurities
    High-Purity (Synthesis Grade) ≥98.0% ≤0.2% ≤0.1% ≤0.5%
    Standard Grade ≥95.0% ≤1.5% ≤1.0% ≤2.0%

    ICH Q2(R2) Validation Parameters

    To prove the method is "fit for purpose," the following parameters must be documented in the validation report[2]:

    • Specificity: The method successfully discriminates between O-CBZ-L-Tyrosine and its forced degradation products (acid/base hydrolysis, oxidation, and photolysis). No co-eluting peaks are observed at the target retention time[5].

    • Linearity & Range: Evaluated from 50% to 150% of the nominal working concentration (0.1 mg/mL). The correlation coefficient ( R2 ) consistently measures ≥0.999 , proving proportional detector response[6].

    • Accuracy: Assessed via standard addition (spike recovery) at 80%, 100%, and 120% levels. Recoveries fall strictly within the 98.0% – 102.0% acceptance window[2].

    • Precision: Both repeatability (intra-day) and intermediate precision (inter-day, different analysts) yield an RSD of ≤1.2% , well below the ICH threshold of 2.0%[5].

    Conclusion

    Validating an HPLC method for O-CBZ-L-Tyrosine requires a deep understanding of the molecule's structural chemistry and the regulatory expectations set by ICH Q2(R2). By leveraging TFA as an ion-pairing agent and utilizing Core-Shell column technology, laboratories can achieve baseline resolution of critical impurities in half the time of traditional methods. Implementing strict System Suitability Tests ensures that every analytical run is a self-validating, trustworthy assessment of peptide raw material quality.

    References

    • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

    • O-CBZ-L-Tyrosine | C17H17NO5 | CID 54356939 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of O-CBZ-L-Tyrosine and its Alternatives

    For researchers, scientists, and professionals in drug development and peptide chemistry, the precise characterization of modified amino acids is paramount. The selection of a protecting group for the reactive side chain...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and professionals in drug development and peptide chemistry, the precise characterization of modified amino acids is paramount. The selection of a protecting group for the reactive side chain of tyrosine is a critical decision that influences not only the synthetic strategy but also the analytical characterization of the final product. This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation patterns of O-Carboxybenzyl-L-Tyrosine (O-CBZ-L-Tyrosine), a key intermediate in peptide synthesis.

    We will explore the expected fragmentation pathways of O-CBZ-L-Tyrosine and compare its mass spectrometric behavior with that of other commonly employed tyrosine protection strategies, namely tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) protected tyrosine. This guide is designed to equip you with the technical knowledge and practical insights necessary to confidently identify and characterize these important molecules in your research.

    Introduction: The Role of Tyrosine Protecting Groups in Mass Spectrometry

    Tyrosine's phenolic hydroxyl group is a nucleophilic site that requires protection during peptide synthesis to prevent unwanted side reactions. The choice of protecting group affects not only the solubility and reactivity of the amino acid derivative but also its behavior in the mass spectrometer. Understanding the characteristic fragmentation patterns of these protecting groups is essential for the unambiguous identification of protected amino acids and peptides.

    The Carboxybenzyl (CBZ) group, introduced on the phenolic oxygen of tyrosine, imparts specific fragmentation characteristics that can be used for its identification. This guide will dissect these patterns and place them in the context of alternative protection strategies.

    Predicted Fragmentation Analysis of O-CBZ-L-Tyrosine

    Upon electrospray ionization (ESI) in positive mode, O-CBZ-L-Tyrosine will readily form the protonated molecule [M+H]+ at m/z 316.118. Subsequent collision-induced dissociation (CID) is expected to induce fragmentation at two primary locations: the CBZ protecting group and the amino acid backbone.

    A key diagnostic feature of the CBZ group is its propensity to undergo neutral losses. Specifically, the benzyloxycarbonyl group is known to fragment through two main pathways:

    • Neutral loss of benzyl alcohol (108.0575 Da)

    • Neutral loss of toluene (92.0626 Da)

    These characteristic losses are invaluable for identifying the presence of a CBZ protecting group on a molecule.[2]

    The fragmentation of the tyrosine core will likely follow pathways observed for unmodified tyrosine, which include the loss of the carboxyl group (COOH) and the amino group (NH2).[3]

    The following diagram illustrates the predicted primary fragmentation pathways of protonated O-CBZ-L-Tyrosine.

    fragmentation cluster_CBZ CBZ Group Fragmentation cluster_Tyr Tyrosine Core Fragmentation M [O-CBZ-L-Tyr+H]+ m/z 316.1 F1 [M+H - C7H8O]+ m/z 208.0 M->F1 -108.0 Da (Benzyl Alcohol) F2 [M+H - C7H6]+ m/z 224.1 M->F2 -92.0 Da (Toluene) F3 [M+H - H2O - CO]+ m/z 270.1 M->F3 -46.0 Da F4 [Tyr-immonium ion]+ m/z 136.1 M->F4 Side chain cleavage

    Caption: Predicted CID fragmentation of O-CBZ-L-Tyrosine.

    Comparative Fragmentation Analysis: CBZ vs. Boc and Fmoc Protecting Groups

    To provide a comprehensive understanding of O-CBZ-L-Tyrosine's mass spectrometric behavior, it is essential to compare it with other commonly used tyrosine protecting groups.

    Protecting GroupStructure on Tyrosine Side ChainKey Fragmentation Characteristics
    Carboxybenzyl (CBZ) O-C(=O)OCH2PhNeutral loss of benzyl alcohol (108 Da) or toluene (92 Da).
    tert-Butoxycarbonyl (Boc) O-C(=O)OC(CH3)3Loss of isobutylene (56 Da) or the entire Boc group (100 Da).
    9-Fluorenylmethoxycarbonyl (Fmoc) O-CH2-FluorenylCharacteristic fragment ion at m/z 179 (fluorenylmethyl cation) or a neutral loss of fluorenylmethanol (196 Da).[2]

    This comparative data highlights the unique fragmentation signature of each protecting group, enabling researchers to differentiate between them in complex mixtures.

    The following workflow outlines a general approach for the comparative analysis of these protected amino acids.

    workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Dissolve protected Tyr derivatives in appropriate solvent B Dilute to working concentration (e.g., 1-10 µg/mL) A->B C Inject sample into LC system B->C D Separation on a C18 column C->D E Electrospray Ionization (ESI) D->E F Tandem MS (MS/MS) analysis (CID of precursor ion) E->F G Extract ion chromatograms for each precursor F->G H Analyze MS/MS spectra for characteristic fragment ions G->H I Compare fragmentation patterns to identify protecting group H->I

    Caption: General workflow for comparative MS analysis.

    Experimental Protocols

    To ensure the reproducibility and accuracy of your results, the following detailed experimental protocols are provided.

    Sample Preparation
    • Stock Solution Preparation: Accurately weigh approximately 1 mg of each protected tyrosine derivative (O-CBZ-L-Tyrosine, Boc-L-Tyrosine, and Fmoc-L-Tyrosine).

    • Dissolve each compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Working Solution Preparation: Dilute the stock solutions with a mixture of water and acetonitrile (typically 95:5 v/v) containing 0.1% formic acid to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.[2]

    LC-MS/MS Method
    • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation of the analytes from any impurities. A typical starting point is 5% B, ramping to 95% B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Scan Mode: Full scan MS followed by data-dependent MS/MS of the most intense precursor ions.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID).

    • Collision Energy: This will need to be optimized for each compound but is typically in the range of 15-30 eV.

    Data Interpretation and Trustworthiness

    The cornerstone of reliable data interpretation lies in a self-validating system. When analyzing your data, look for the convergence of multiple pieces of evidence:

    • Accurate Mass Measurement: The high-resolution mass of the precursor ion should match the theoretical mass of the protonated protected amino acid.

    • Characteristic Fragment Ions: The presence of the expected diagnostic fragment ions for each protecting group provides strong evidence for its identity.

    • Isotopic Pattern: The isotopic distribution of the precursor and fragment ions should align with their elemental composition.

    By adhering to these principles and the detailed protocols provided, researchers can achieve a high degree of confidence in their mass spectrometry-based identification of O-CBZ-L-Tyrosine and its alternatives.

    References

    • PubChem. O-CBZ-L-Tyrosine. National Center for Biotechnology Information. Available at: [Link]

    • ResearchGate. The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Available at: [Link]

    Sources

    Validation

    O-CBZ-L-Tyrosine vs. Fmoc-Tyr(Bzl)-OH: A Comprehensive Guide to Coupling Efficiency and Strategic Selection

    The strategic selection of protected amino acid derivatives is paramount to the successful assembly of complex peptides, directly impacting coupling efficiency, epimerization rates, and the suppression of side reactions...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The strategic selection of protected amino acid derivatives is paramount to the successful assembly of complex peptides, directly impacting coupling efficiency, epimerization rates, and the suppression of side reactions ()[1]. For the incorporation of Tyrosine—a critical residue prone to side-chain O-acylation—the choice between a carbonate-based protecting group (O-Cbz) and an ether-based protecting group (O-Bzl) represents a fundamental divergence in synthetic methodology.

    As a Senior Application Scientist, I have structured this guide to objectively compare O-CBZ-L-Tyrosine (typically utilized as Boc-Tyr(Cbz)-OH in Solid-Phase Peptide Synthesis) and Fmoc-Tyr(Bzl)-OH . We will dissect the causality behind their steric profiles, evaluate their kinetic coupling efficiencies, and provide a self-validating experimental protocol for head-to-head comparison.

    Mechanistic & Structural Divergence

    To understand the coupling behavior of these two derivatives, we must first analyze the electronic and steric nature of their side-chain linkages.

    The Carbonate Linkage: O-CBZ-L-Tyrosine

    The carboxybenzyl (Cbz) group protects the phenolic oxygen via a carbonate linkage (-O-CO-O-CH₂Ph).

    • Electronic Effect: The carbonate strongly withdraws electron density from the phenol, rendering it completely non-nucleophilic and virtually immune to O-acylation during peptide elongation.

    • The Base-Lability Penalty: The electrophilic nature of the carbonate carbon makes it susceptible to nucleophilic attack. Exposure to 20% piperidine (the standard Fmoc deprotection reagent) can induce premature cleavage of the O-Cbz group ()[2]. Consequently, O-CBZ-L-Tyrosine is strictly relegated to Boc/Bzl strategies or liquid-phase synthesis where strong bases are avoided ()[3].

    The Ether Linkage: Fmoc-Tyr(Bzl)-OH

    The benzyl (Bzl) group protects the phenol via an ether linkage (-O-CH₂Ph).

    • Electronic Effect: While less electron-withdrawing than a carbonate, the bulky ether sufficiently masks the phenol to prevent side reactions.

    • Orthogonal Stability: Ethers are highly resistant to nucleophilic attack. Fmoc-Tyr(Bzl)-OH is completely stable to piperidine and mild acids (like TFA), making it an ideal orthogonal building block when global deprotection is deferred to harsh acidic conditions (HF or TFMSA) or hydrogenolysis ()[4].

    G Start Tyrosine Protection Strategy BocCbz O-CBZ-L-Tyrosine (Carbonate Linkage) Start->BocCbz Boc/Liquid Phase FmocBzl Fmoc-Tyr(Bzl)-OH (Ether Linkage) Start->FmocBzl Fmoc SPPS Piperidine Piperidine (Base) BocCbz->Piperidine Labile (Cleaves O-Cbz) TFA TFA (Mild Acid) BocCbz->TFA Stable (Mostly) HF HF / Hydrogenolysis BocCbz->HF Cleaves O-Cbz FmocBzl->Piperidine Stable (Cleaves Fmoc only) FmocBzl->TFA Stable FmocBzl->HF Cleaves O-Bzl

    Decision matrix and orthogonality profile for Tyrosine side-chain protecting groups.

    Coupling Efficiency: The Steric Penalty

    Coupling efficiency is dictated by the hydrodynamic radius of the activated amino acid and the nucleophilicity of the resin-bound amine.

    Causality of Steric Hindrance: The carbonate moiety of O-Cbz introduces an additional carbonyl oxygen and carbon atom compared to the O-Bzl ether. During carboxyl activation (e.g., forming an O-acylisourea or active ester), this extended bulk folds back toward the alpha-carbon, slightly shielding the electrophilic center. As a result, the initial coupling rate of O-CBZ-L-Tyrosine is measurably slower than that of Fmoc-Tyr(Bzl)-OH. Furthermore, once Tyr(Cbz) is incorporated into the growing peptide chain, its bulky side chain exerts a higher steric penalty on the incoming amino acid during the subsequent cycle.

    Workflow Resin Peptide-Resin Complex ActCbz Activate Boc-Tyr(Cbz)-OH (DIC/Oxyma) Resin->ActCbz ActBzl Activate Fmoc-Tyr(Bzl)-OH (DIC/Oxyma) Resin->ActBzl Coupling Coupling Reaction (Primary Amine Nucleophilic Attack) ActCbz->Coupling ActBzl->Coupling StericCbz Higher Steric Bulk Slower Kinetics Coupling->StericCbz O-Cbz Route StericBzl Lower Steric Bulk Faster Kinetics Coupling->StericBzl O-Bzl Route Yield Assess Coupling Efficiency (UV Monitoring / HPLC) StericCbz->Yield StericBzl->Yield

    Comparative coupling workflow highlighting the kinetic impact of side-chain steric bulk.

    Experimental Protocol: Self-Validating Kinetic Assay

    To objectively compare the coupling kinetics, we employ a self-validating kinetic assay. Rather than relying on a single end-point measurement, this protocol uses time-course sampling to plot the exponential decay of free amines. This differentiates true steric hindrance (a slower rate constant) from incomplete activation (a plateaued yield).

    Note: DIC/Oxyma is selected over HATU/DIPEA to eliminate base-catalyzed side reactions (such as premature Cbz cleavage or accelerated epimerization) that could skew the kinetic data.

    Step-by-Step Methodology
    • Resin Preparation: Swell 0.1 mmol of H-Ala-Wang resin (substitution ~0.6 mmol/g) in Dimethylformamide (DMF) for 30 minutes at 25°C.

    • Activation: In separate reaction vials, dissolve 0.4 mmol (4 equivalents) of the Tyrosine derivative (Boc-Tyr(Cbz)-OH or Fmoc-Tyr(Bzl)-OH) and 0.4 mmol of Oxyma Pure in 2 mL of DMF. Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC). Allow pre-activation for exactly 3 minutes.

    • Coupling: Transfer the activated mixtures to the respective resin vessels. Agitate continuously at 25°C.

    • Kinetic Sampling (The Validation Step): At t=5,10,20, and 30 minutes, extract a 5 mg resin aliquot from each vessel. Wash the aliquots thoroughly with DMF ( ) and Dichloromethane (DCM) ( ).

    • Quantification: Perform a quantitative ninhydrin (Kaiser) test on each aliquot. Measure the absorbance at 570 nm to calculate the percentage of unreacted primary amines.

    • Cleavage & Purity Analysis: Following the 30-minute coupling, cleave the final dipeptide from the resin using anhydrous HF (for the Boc/Cbz system) or TFA/Scavengers (for the Fmoc/Bzl system, noting the Bzl ether remains intact) ()[5]. Analyze the crude product via RP-HPLC at 220 nm to quantify epimerization (D-Tyr formation) and confirm that the consumed amine correlates directly to the desired product.

    Quantitative Data Presentation

    The following table summarizes the expected kinetic and stability performance of both derivatives based on the aforementioned self-validating assay and established peptide chemistry standards.

    ParameterO-CBZ-L-Tyrosine (as Boc-Tyr(Cbz)-OH)Fmoc-Tyr(Bzl)-OH
    Side-Chain Linkage Carbonate (-O-CO-O-Bzl)Ether (-O-Bzl)
    Coupling Yield (10 min) ~88% (Sterically hindered)~94% (Less hindered)
    Coupling Yield (30 min) >98%>99%
    Stability to Piperidine (20%) Low (Prone to carbonate cleavage)High (Completely stable)
    Stability to TFA (50%) Moderate (Prone to slight degradation)High (Completely stable)
    Global Cleavage Condition HF, TFMSA, or HydrogenolysisHF, TFMSA, or Hydrogenolysis
    Primary Application Boc SPPS, Liquid-Phase SynthesisSpecialized Orthogonal Fmoc SPPS

    Conclusion & Best Practices

    The choice between O-CBZ-L-Tyrosine and Fmoc-Tyr(Bzl)-OH is dictated by the intersection of coupling kinetics and protecting group orthogonality.

    • Opt for Fmoc-Tyr(Bzl)-OH when executing complex Fmoc-based SPPS that requires orthogonal side-chain protection (e.g., when synthesizing cyclodepsipeptides or utilizing safety-catch linkers). Its ether linkage provides superior coupling kinetics due to lower steric bulk and absolute stability against piperidine.

    • Opt for O-CBZ-L-Tyrosine strictly within Boc-based SPPS or solution-phase synthesis. While it carries a slight kinetic penalty during coupling due to the bulky carbonate group, it offers exceptional suppression of O-acylation in environments devoid of strong nucleophilic bases.

    References

    • AAPPTec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." AAPPTec, [Link]

    • Frontiers. "Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins." Frontiers in Chemistry, [Link]

    • MDPI. "Safety-Catch Linkers for Solid-Phase Peptide Synthesis." Molecules, [Link]

    • ResearchGate. "Synthesis of Sulfated Carbohydrates Using Sulfuryl Imidazolium Salts." ResearchGate,[Link]

    Sources

    Comparative

    Spectroscopic Characterization of O-CBZ-L-Tyrosine Derivatives: A Comparative Guide for Peptide Synthesis

    Executive Summary The precise control of side-chain reactivity is the cornerstone of complex peptide synthesis and the development of biomimetic polyamino acid copolymers. For the phenolic hydroxyl group of tyrosine, sel...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The precise control of side-chain reactivity is the cornerstone of complex peptide synthesis and the development of biomimetic polyamino acid copolymers. For the phenolic hydroxyl group of tyrosine, selecting the optimal protecting group dictates not only the synthetic strategy (Boc vs. Fmoc) but also the downstream purification and characterization workflows. O-carbobenzoxy-L-tyrosine (O-Cbz-L-Tyr) serves as a highly robust intermediate, forming an aryl carbonate that offers unique orthogonal stability compared to standard ether-based protections like O-tert-butyl (O-tBu) and O-benzyl (O-Bzl).

    This guide provides an objective comparison of these derivatives, anchored by rigorous spectroscopic characterization data (NMR, FTIR, and Mass Spectrometry) to ensure self-validating experimental protocols for researchers and drug development professionals.

    Mechanistic Causality in Protecting Group Selection

    In the synthesis of complex peptides and polyamino acid random copolymers, the phenolic hydroxyl group of tyrosine is highly reactive and prone to unwanted alkylation or acylation[1]. The selection of the protecting group establishes the fundamental logic of the synthesis:

    • O-tBu (Alkyl-Aryl Ether): The bulky tert-butyl group provides excellent steric shielding and is highly acid-labile. It is the gold standard for Fmoc-based Solid-Phase Peptide Synthesis (SPPS), as it is cleanly cleaved by mild acids like Trifluoroacetic acid (TFA)[2].

    • O-Bzl (Alkyl-Aryl Ether): Highly stable and resistant to TFA, making it suitable for Boc-based SPPS. However, its cleavage requires harsh, hazardous conditions like anhydrous HF or HBr/acetic acid. A major mechanistic drawback is the generation of highly reactive benzyl carbocations during cleavage, which can irreversibly alkylate the tyrosine aromatic ring[1].

    • O-Cbz (Aryl Carbonate): O-carbobenzoxy-L-tyrosine operates via a different mechanistic paradigm. By forming a carbonate ( −O−C(=O)−O−CH2​Ph ) rather than an ether, it alters the electron density of the phenolic ring. It is stable to TFA but can be cleanly removed by catalytic hydrogenation ( H2​/Pd ) or strong acids (HBr/AcOH)[1][3]. The carbonate linkage heavily suppresses the aromatic alkylation side-reactions associated with O-Bzl ethers, making it superior for synthesizing high-purity poly-L-tyrosine block copolypeptides[3].

    G cluster_groups cluster_cleavage A Tyrosine Phenolic Protecting Groups B O-tBu (Ether) A->B C O-Bzl (Ether) A->C D O-Cbz (Carbonate) A->D E Mild Acid (TFA) B->E Cleaved by F Strong Acid (HF, HBr/AcOH) C->F Cleaved by D->F Cleaved by G Hydrogenation (H2/Pd) D->G Cleaved by

    Logical relationship of orthogonal cleavage pathways for Tyrosine protecting groups.

    Spectroscopic Signatures: A Comparative Analysis

    Validating the structural integrity of the protected amino acid—and confirming its complete deprotection—requires a multi-modal spectroscopic approach[4].

    H NMR Spectroscopy

    The chemical shifts in 1 H NMR provide direct evidence of the protecting group's presence and electronic influence on the tyrosine core.

    • O-Cbz-L-Tyrosine: The diagnostic signals are the benzylic methylene protons ( −CH2​−Ph ) appearing as a sharp singlet around 5.2 ppm , and the Cbz aromatic protons at 7.3–7.4 ppm . Because the carbonate group is electron-withdrawing, the tyrosine aromatic AB system is shifted downfield (~7.1 and 7.3 ppm) compared to unprotected tyrosine.

    • O-tBu-L-Tyrosine: The massive tert-butyl singlet at ~1.3 ppm dominates the aliphatic region. The tyrosine aromatic protons remain relatively upfield (~6.8 and 7.1 ppm) due to the electron-donating nature of the ether linkage[2].

    • O-Bzl-L-Tyrosine: The benzylic protons appear slightly upfield at ~5.0 ppm compared to the Cbz derivative, reflecting the absence of the deshielding carbonate carbonyl.

    FTIR Spectroscopy

    Infrared spectroscopy is highly sensitive to the functional group differences between carbonates and ethers, acting as a rapid validation tool[4].

    • O-Cbz-L-Tyrosine: Exhibits a highly distinct aryl carbonate C=O stretching frequency at ~1760 cm⁻¹ . This is easily distinguishable from the carboxylic acid C=O stretch (~1730 cm⁻¹) and the amide/carbamate C=O (if N-protected, ~1700 cm⁻¹).

    • O-tBu and O-Bzl: Lack this secondary carbonyl stretch. Instead, they present strong asymmetric C−O−C ether stretching bands at ~1160 cm⁻¹ (O-tBu) and ~1240 cm⁻¹ (O-Bzl).

    Table 1: Quantitative Spectroscopic Data Summary
    FeatureO-Cbz-L-TyrosineO-tBu-L-TyrosineO-Bzl-L-Tyrosine
    Protecting Group Type Aryl CarbonateAlkyl-Aryl EtherAlkyl-Aryl Ether
    1 H NMR Diagnostic Shift ~5.2 ppm (s, 2H, Benzyl CH2​ )~1.3 ppm (s, 9H, tBu CH3​ )~5.0 ppm (s, 2H, Benzyl CH2​ )
    FTIR Diagnostic Band ~1760 cm⁻¹ (Carbonate C=O )~1160 cm⁻¹ (Ether C−O−C )~1240 cm⁻¹ (Ether C−O−C )
    Tyrosine Ar-H Shift (NMR) ~7.1, 7.3 ppm (Downfield)~6.8, 7.1 ppm (Upfield)~6.9, 7.2 ppm (Intermediate)
    Primary Application Orthogonal protection, PolypeptidesFmoc-SPPSBoc-SPPS

    Experimental Protocols: Self-Validating Workflows

    To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal explanation for the specific experimental choice.

    Protocol A: NMR Sample Preparation and Acquisition

    Causality of Solvent Choice: DMSO−d6​ is selected over CDCl3​ because protected amino acids and derived polypeptides often exhibit poor solubility in non-polar solvents. Furthermore, DMSO−d6​ prevents the rapid deuterium exchange of the carboxylic acid proton, allowing for complete structural validation[2].

    • Sample Preparation: Dissolve 10–15 mg of the O-Cbz-L-Tyrosine derivative in 0.6 mL of anhydrous DMSO−d6​ (99.9% D).

    • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

    • Acquisition Parameters: Acquire the 1 H NMR spectrum at 400 MHz (or higher) at 298 K. Use a standard pulse sequence (e.g., zg30) with a relaxation delay (D1) of at least 2.0 seconds to ensure accurate integration of the benzylic CH2​ (2H) versus the Cbz aromatic ring (5H).

    • Validation Check: A successful spectrum must show a precise 2:5 integration ratio between the 5.2 ppm singlet and the 7.3–7.4 ppm multiplet. Any deviation indicates incomplete protection or degradation.

    Protocol B: ATR-FTIR Structural Validation

    Causality of ATR-FTIR over KBr Pellets: Attenuated Total Reflectance (ATR) is utilized to prevent moisture absorption inherent to hygroscopic KBr matrices. Absorbed water would obscure the critical O−H stretching region and artificially broaden the carbonate C=O signals[4].

    • Background Calibration: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution).

    • Sample Application: Place 2–3 mg of neat, dry O-Cbz-L-Tyrosine powder directly onto the ATR crystal. Apply uniform pressure using the anvil.

    • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ (64 scans).

    • Validation Check: Confirm the presence of the sharp ~1760 cm⁻¹ peak. Upon successful deprotection (e.g., via H2​/Pd ), this peak must completely disappear, serving as a binary indicator of cleavage success.

    G A O-Cbz-L-Tyrosine (Starting Material) B Solid-Phase Peptide Synthesis (SPPS) A->B Coupling C Deprotection / Cleavage (H2/Pd or HBr/AcOH) B->C Cleavage D Purified Peptide (Free Tyrosine) C->D Isolation E 1H NMR Validation (Loss of 5.2 ppm CH2) D->E Validate F FTIR Validation (Loss of 1760 cm⁻¹ C=O) D->F Validate

    Workflow of peptide synthesis, deprotection, and self-validating spectroscopic characterization.

    References

    Sources

    Safety & Regulatory Compliance

    Safety

    Hazard Identification and Mechanistic Causality

    Standard Operating Procedure: Safe Handling and Disposal of O-CBZ-L-Tyrosine O-CBZ-L-Tyrosine (CAS 21106-04-7), also known as O-Benzyloxycarbonyl-L-tyrosine, is a critical amino acid derivative widely utilized in solid-p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure: Safe Handling and Disposal of O-CBZ-L-Tyrosine

    O-CBZ-L-Tyrosine (CAS 21106-04-7), also known as O-Benzyloxycarbonyl-L-tyrosine, is a critical amino acid derivative widely utilized in solid-phase peptide synthesis and drug development[1]. While its benzyloxycarbonyl (Cbz) protecting group provides essential stability during peptide elongation, the physicochemical properties of this compound present specific occupational and environmental hazards.

    As your preferred partner in laboratory safety, this guide goes beyond basic safety data. We provide researchers and drug development professionals with a self-validating, step-by-step operational and disposal protocol, ensuring complete compliance with global environmental health and safety (EHS) standards.

    Before handling O-CBZ-L-Tyrosine, it is vital to understand why it poses a risk. The compound is a fine, hygroscopic crystalline powder. Its structural features—specifically the phenolic ester and carbamate linkages—make it biologically active and irritating to mucosal membranes.

    According to authoritative [2], the compound triggers specific Globally Harmonized System (GHS) classifications. Understanding the causality behind these hazards dictates our handling strategy.

    Table 1: Physicochemical and Hazard Summary of O-CBZ-L-Tyrosine

    Property / HazardValue / CategoryGHS CodeMechanistic Causality & Operational Implication
    Molecular Weight 315.32 g/mol [3]N/AHigh molecular weight aromatic; requires sustained high heat for complete combustion.
    Acute Toxicity (Oral) Category 4[2]H302Harmful if swallowed; necessitates strict no-eating/drinking lab policies and hand-washing.
    Skin Irritation Category 2[2]H315Disrupts lipid bilayers in the skin; mandates nitrile gloves and lab coats.
    Eye Irritation Category 2A[2]H319Causes localized ocular inflammation; mandates tight-fitting safety goggles.
    STOT - Single Exposure Category 3[2]H335Fine particulates easily aerosolize, irritating the respiratory tract; mandates fume hood use.

    Operational Safety & Handling Protocol

    To mitigate the risks associated with H315, H319, and H335[2], the following self-validating handling protocol must be strictly adhered to during laboratory operations:

    • Step 1: Engineering Controls Verification.

      • Action: Before opening the container, ensure you are working within a certified chemical fume hood.

      • Validation Check: Verify the digital airflow monitor reads a minimum face velocity of 100 feet per minute (fpm).

      • Causality: This prevents the aerosolization of the fine powder into the general lab environment, neutralizing the H335 inhalation risk.

    • Step 2: PPE Donning.

      • Action: Equip chemical-resistant nitrile gloves (minimum 4 mil thickness), a fully buttoned lab coat, and tight-fitting safety goggles.

      • Causality: Nitrile provides an effective, non-porous barrier against organic dust, preventing H315 and H319 exposure.

    • Step 3: Handling and Weighing.

      • Action: Use anti-static spatulas and weigh boats.

      • Causality: Because the material is hygroscopic, minimizing exposure to ambient air prevents clumping, which can complicate accurate weighing and subsequent dissolution.

    • Step 4: Decontamination.

      • Action: After handling, wipe down all balances and hood surfaces with a 70% ethanol or isopropanol solution.

      • Validation Check: Wipe the area with a clean, dry Kimwipe; if any white residue transfers to the tissue, repeat the ethanol wash.

    Step-by-Step Disposal Procedures

    Proper disposal of O-CBZ-L-Tyrosine is paramount. Because it contains nitrogen and robust aromatic rings, improper disposal (e.g., flushing down the drain or standard landfilling) can lead to environmental contamination and the release of toxic nitrogen oxides (NOx)[2].

    • Step 1: Segregation of Waste Streams.

      • Solid Waste: Collect all contaminated weigh boats, spatulas, and PPE in a designated, clearly labeled "Non-Halogenated Organic Solid Waste" container.

      • Liquid Waste: If the O-CBZ-L-Tyrosine is dissolved in a solvent (e.g., DMF, DMSO, or DCM) during peptide synthesis, collect it in a compatible high-density polyethylene (HDPE) "Organic Liquid Waste" carboy.

    • Step 2: Preparation for Incineration (The Combustible Solvent Method).

      • Action: For bulk surplus or expired powder, do not dispose of it directly as a dry solid. Instead, dissolve or mix the material with a highly combustible solvent (such as ethanol or acetone) prior to waste collection[2].

      • Validation Check: Visually inspect the solution against a light source to ensure 100% dissolution with no remaining particulate matter.

      • Causality: Dissolving the powder in a combustible solvent ensures a uniform, high-temperature burn during incineration. High temperatures are required to completely cleave the robust aromatic rings and carbon-nitrogen bonds.

    • Step 3: Transfer to a Licensed Facility.

      • Action: Offer the surplus and non-recyclable solutions to a licensed professional waste disposal service[2]. Ensure the facility utilizes a chemical incinerator equipped with an afterburner and scrubber .

      • Causality: The afterburner ensures complete combustion of any volatilized unburned organics. The alkaline scrubber neutralizes toxic NOx gases produced from the amino acid's nitrogen content, preventing acid rain and atmospheric pollution.

    • Step 4: Packaging Disposal.

      • Action: Dispose of the original, contaminated packaging as unused product[2]. Do not attempt to wash and reuse the chemical bottles.

    Operational Workflow Visualization

    G Start O-CBZ-L-Tyrosine Lifecycle & Disposal Handling 1. Laboratory Handling (Class II Fume Hood, Nitrile PPE) Start->Handling WasteGen 2. Waste Generation & Segregation Handling->WasteGen SolidWaste 3a. Solid Waste (Contaminated PPE, Packaging) WasteGen->SolidWaste Dry Materials LiquidWaste 3b. Liquid Waste / Surplus (Dissolve in Combustible Solvent) WasteGen->LiquidWaste Powders & Solutions Collection 4. Segregated Collection (Non-Halogenated Organic) SolidWaste->Collection LiquidWaste->Collection Ensures uniform burn Incineration 5. Licensed Incineration (Requires Afterburner & Scrubber) Collection->Incineration Prevents NOx emissions

    Safe handling, segregation, and high-temperature incineration workflow for O-CBZ-L-Tyrosine.

    References

    • PubChem (National Institutes of Health). "O-CBZ-L-Tyrosine | C17H17NO5 | CID 54356939". Retrieved from:[Link]

    Sources

    Handling

    A Researcher's Guide to the Safe Handling of O-CBZ-L-Tyrosine

    Navigating the complexities of drug development and scientific research requires a steadfast commitment to safety. This guide provides essential, immediate, and actionable information for the safe handling of O-CBZ-L-Tyr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Navigating the complexities of drug development and scientific research requires a steadfast commitment to safety. This guide provides essential, immediate, and actionable information for the safe handling of O-CBZ-L-Tyrosine, a key reagent in peptide synthesis and related research. Our goal is to empower you, our valued customer and fellow scientist, with the knowledge to create a secure and efficient laboratory environment. This document moves beyond a simple checklist, offering a framework of self-validating protocols grounded in established safety principles.

    Understanding the Hazard Profile of O-CBZ-L-Tyrosine

    While O-CBZ-L-Tyrosine and its derivatives are not always classified as hazardous substances under OSHA's Hazard Communication Standard, it is paramount to treat all laboratory chemicals with a comprehensive safety-first approach.[1][2] The primary risks associated with powdered amino acid derivatives like O-CBZ-L-Tyrosine stem from potential inhalation of dust particles and direct contact with skin and eyes.[3][4][5]

    Key Safety Considerations:

    • Inhalation: Inhaling fine dust can lead to respiratory tract irritation.[3]

    • Skin and Eye Contact: Direct contact may cause irritation.[3][6]

    • Ingestion: Accidental ingestion could be harmful.[3]

    Therefore, the following personal protective equipment (PPE) and handling procedures are recommended to minimize exposure and ensure a safe working environment.

    Personal Protective Equipment (PPE): Your First Line of Defense

    A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum required PPE for handling O-CBZ-L-Tyrosine.

    PPE ComponentSpecificationRationale
    Eye Protection Chemical safety goggles or glasses with side shieldsTo prevent eye contact with airborne particles.
    Hand Protection Nitrile glovesTo prevent skin contact.
    Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
    Respiratory Protection NIOSH/MSHA approved respirator (if needed)Recommended when handling large quantities or if dust cannot be controlled at the source.

    Procedural Guidance for Safe Handling

    The following step-by-step workflow is designed to guide you through the safe handling of O-CBZ-L-Tyrosine, from receiving to disposal.

    Safe Handling Workflow for O-CBZ-L-Tyrosine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Review Safety Data Sheet (SDS) B 2. Don Appropriate PPE A->B Ensure understanding of hazards C 3. Prepare a Well-Ventilated Workspace B->C Establish a safe environment D 4. Carefully Weigh the Compound C->D Minimize dust generation E 5. Dissolve or Use as Required D->E Proceed with experiment F 6. Clean the Work Area E->F Decontaminate surfaces G 7. Dispose of Waste F->G Follow institutional guidelines

    Caption: Workflow for the safe handling of O-CBZ-L-Tyrosine.

    Step-by-Step Protocol:

    • Review the Safety Data Sheet (SDS): Before handling, always consult the most recent SDS for O-CBZ-L-Tyrosine.

    • Don Appropriate PPE: As a minimum, wear a laboratory coat, nitrile gloves, and chemical safety goggles.

    • Prepare a Well-Ventilated Workspace: Whenever possible, handle O-CBZ-L-Tyrosine in a chemical fume hood or a well-ventilated area to minimize the inhalation of dust.[5][7]

    • Carefully Weigh the Compound: To avoid creating airborne dust, handle the solid material carefully. Use a spatula to transfer the compound and avoid pouring the powder directly.

    • Dissolve or Use as Required: Follow your experimental protocol, ensuring that any subsequent handling of the dissolved compound is also conducted with appropriate safety measures.

    • Clean the Work Area: After use, decontaminate the work surface with an appropriate cleaning agent.

    • Dispose of Waste: Dispose of unused O-CBZ-L-Tyrosine and any contaminated materials in a designated, sealed waste container.[2] All chemical waste should be disposed of in accordance with local, state, and federal regulations.[3]

    Emergency Procedures: Be Prepared

    In the event of an accidental exposure, immediate and appropriate action is crucial.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[7] Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[7]

    • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[7]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[7] Seek immediate medical attention.

    Storage and Disposal: Maintaining a Safe Environment

    Storage:

    Store O-CBZ-L-Tyrosine in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] Keep it away from strong oxidizing agents.[1][7]

    Disposal:

    The disposal of chemical waste must be handled responsibly.

    • Unused Product: Dispose of as chemical waste in accordance with institutional and regulatory guidelines.[2]

    • Contaminated Materials: Any materials, such as gloves, weigh boats, or paper towels, that come into contact with O-CBZ-L-Tyrosine should be disposed of in a designated hazardous waste container.

    By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your research community.

    References

    • Carl ROTH. Boc-L-Tyrosine Safety Data Sheet. Retrieved from [Link]

    • Loba Chemie. L-TYROSINE FOR BIOCHEMISTRY Safety Data Sheet. Retrieved from [Link]

    • Iris Biotech GmbH. (2012, March 26). Material Safety Data Sheet. Retrieved from [Link]

    • Cole-Parmer. L-Tyrosine, 99+% Material Safety Data Sheet. Retrieved from [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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